1,1,1-Trifluoropent-4-en-2-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trifluoropent-4-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c1-2-3-4(9)5(6,7)8/h2,4,9H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFLVOBZYLXRMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447948 | |
| Record name | 1,1,1-trifluoro-4-penten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77342-37-1 | |
| Record name | 1,1,1-trifluoro-4-penten-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,5,5-Trifluoropent-1-en-4-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol: Properties, Structure, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, structure, and experimental considerations for 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol. This fluorinated alcohol is a versatile building block in organic synthesis, particularly in the preparation of specialized derivatives and in enantioselective reactions. This document consolidates available data on its synthesis, purification, and characterization, including spectroscopic analysis. Experimental protocols are detailed to facilitate its use in a research and development setting.
Chemical Structure and Properties
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, also known as 2-allyl-1,1,1,3,3,3-hexafluoropropan-2-ol, is a tertiary alcohol characterized by the presence of two trifluoromethyl groups attached to the carbinol carbon and an allyl group. Its unique structure imparts valuable properties for chemical synthesis.
Structure:
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 646-97-9 | [1] |
| Molecular Formula | C₆H₆F₆O | [1] |
| Molecular Weight | 208.10 g/mol | [1] |
| Appearance | Colorless to light yellow clear liquid | |
| Boiling Point | 97 °C | [1] |
| Density | 1.36 g/mL | [2] |
| Refractive Index | 1.3320 - 1.3360 | [1] |
| pKa (Predicted) | 9.62 ± 0.29 | [2] |
Synthesis and Purification
Synthetic Approach
The synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol typically involves the nucleophilic addition of an allyl organometallic reagent to hexafluoroacetone. A common method utilizes the Grignard reagent, allylmagnesium bromide.
Experimental Protocol: Synthesis
Materials:
-
Hexafluoroacetone
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether under a nitrogen atmosphere. A solution of allyl bromide in anhydrous diethyl ether is added dropwise to initiate the formation of allylmagnesium bromide. The reaction is typically exothermic and may require cooling to maintain a gentle reflux.
-
Addition of Hexafluoroacetone: The flask containing the Grignard reagent is cooled in an ice-salt bath. Hexafluoroacetone gas is then bubbled through the solution or a pre-condensed solution of hexafluoroacetone in an appropriate solvent is added dropwise. The reaction is highly exothermic and the addition rate should be carefully controlled to maintain the temperature below 0 °C.
-
Quenching: After the addition is complete, the reaction mixture is stirred for an additional hour at low temperature and then allowed to warm to room temperature. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Workup: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to yield 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol as a colorless liquid.
Experimental Protocol: Purification
For applications requiring high purity, fractional distillation is the primary method of purification. Due to the volatility of the compound, care should be taken to use an efficient distillation column and to control the distillation pressure and temperature. For trace impurities, preparative gas chromatography can be employed.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a critical tool for the structural elucidation of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol.
Table 2: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H NMR | 5.8 - 6.0 | ddt | J ≈ 17, 10, 7 Hz | -CH= |
| 5.2 - 5.4 | m | =CH₂ | ||
| 3.5 - 4.0 | br s | -OH | ||
| 2.6 - 2.8 | d | J ≈ 7 Hz | -CH₂- | |
| ¹³C NMR | ~130 | -CH= | ||
| ~125 (q) | ¹J(C,F) ≈ 285 Hz | -CF₃ | ||
| ~120 | =CH₂ | |||
| ~75 (septet) | ²J(C,F) ≈ 30 Hz | C-OH | ||
| ~45 | -CH₂- | |||
| ¹⁹F NMR | -75 to -80 | s | -CF₃ |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on the solvent and other experimental conditions.
References
In-Depth Technical Guide: 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol (CAS 646-97-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, a versatile fluorinated alcohol with significant potential in synthetic chemistry.
Chemical and Physical Properties
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, also known as 2-allyl-hexafluoroisopropanol, is a colorless liquid. The presence of two trifluoromethyl groups significantly influences its chemical and physical properties, imparting high thermal stability and unique reactivity.
| Property | Value | Reference |
| CAS Number | 646-97-9 | |
| Molecular Formula | C₆H₆F₆O | [1] |
| Molecular Weight | 208.10 g/mol | [1][2] |
| IUPAC Name | 1,1,1-trifluoro-2-(trifluoromethyl)pent-4-en-2-ol | [2] |
| Synonyms | 2-Allylhexafluoroisopropanol, 1,1-Bis(trifluoromethyl)-3-buten-1-ol, 4,4-Bis(perfluoromethyl)-4-hydroxy-1-butene | [2] |
| Boiling Point | 97 °C | [3] |
| Density | 1.36 g/mL | [3] |
| Flash Point | 45 °C | [3] |
| Refractive Index | 1.3320 to 1.3360 | [3] |
| pKa (Predicted) | 9.62 ± 0.29 | [3] |
Spectroscopic Data
Mass Spectrometry: The electron ionization mass spectrum of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is available in the NIST WebBook.[1][4] The fragmentation pattern is influenced by the presence of the trifluoromethyl groups and the allyl moiety.
Synthesis
The synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is typically achieved through the reaction of hexafluoroacetone with an allyl organometallic reagent, such as allylmagnesium bromide.
Conceptual Synthesis Workflow:
Chemical Reactivity and Applications
This fluorinated alcohol is a valuable building block in organic synthesis, primarily due to the unique electronic properties conferred by the two trifluoromethyl groups and the reactivity of the hydroxyl and allyl functionalities.
Synthesis of Derivatives
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol serves as a precursor for various derivatives. For instance, it reacts with anilines to form Schiff's bases and heteroolefins, which have been characterized by NMR spectroscopy.[5]
Enantioselective Synthesis
The compound is instrumental in enantioselective synthesis. It has been utilized in the highly enantioselective synthesis of trifluoroalkan-2-ols through ruthenium-catalyzed hydrogenation.[5] This highlights its utility in producing enantiomerically pure compounds, which are of significant interest in the pharmaceutical industry.
Experimental Workflow for Ruthenium-Catalyzed Asymmetric Hydrogenation:
Lipase-Mediated Kinetic Resolution
The esters derived from 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol can undergo lipase-mediated kinetic resolution to achieve high enantiomeric purity.[5] This biocatalytic approach is a powerful tool for the separation of enantiomers and the synthesis of chiral building blocks.
Ene Reactions
The compound participates in ene reactions, for example, to form N-alkenyl-N-trifluoromethylhydroxylamines, demonstrating its reactivity and potential for constructing complex nitrogen-containing molecules.
Synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,4-diol
A notable application is its use as a starting material for the synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,4-diol. This transformation involves a hydroboration-oxidation sequence.
Experimental Protocol for the Synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,4-diol:
-
Step 1: Hydroboration
-
Reagents: 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, borane-tetrahydrofuran complex (BH₃-THF) or dimethylsulfide borane complex.[6]
-
Solvent: Tetrahydrofuran (THF).[6]
-
Procedure: The borane reagent is added to a solution of the starting alcohol in THF at a controlled temperature (e.g., 20°C). The reaction is stirred for a specified time (e.g., 0.5 hours).[6]
-
-
Step 2: Oxidation
-
Reagents: Sodium hydroxide (NaOH), hydrogen peroxide (H₂O₂).[6]
-
Procedure: Following the hydroboration, the reaction mixture is cooled (e.g., to 0-5°C), and aqueous sodium hydroxide is added, followed by the careful addition of hydrogen peroxide. The reaction is then allowed to warm to room temperature and stirred for a period (e.g., 1.3-1.5 hours).[6]
-
Reaction Scheme for Diol Synthesis:
Safety and Handling
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is a flammable liquid and vapor. It is also classified as causing severe skin burns and eye damage.[2] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.
| Hazard Statement | Description |
| H225 | Highly flammable liquid and vapor |
| H314 | Causes severe skin burns and eye damage |
Conclusion
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is a highly functionalized and reactive building block with significant potential for the synthesis of complex fluorinated molecules. Its utility in enantioselective synthesis and as a precursor to other valuable compounds makes it an important tool for researchers in medicinal chemistry and materials science. Further exploration of its reactivity is likely to uncover new synthetic applications.
References
- 1. 4-Penten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)- [webbook.nist.gov]
- 2. 4-Penten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)- | C6H6F6O | CID 328870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)PENT-4-EN-2-OL CAS#: 646-97-9 [m.chemicalbook.com]
- 4. 4-Penten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)- [webbook.nist.gov]
- 5. 646-97-9 | 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol [fluoromart.com]
- 6. Cost-effective and customizable 1,1,1-Trifluoro-2-Trifluoromethylpentane-2,4-Diol 34844-48-9 factory [jinghuifluo.com]
A Technical Guide to the Thermochemical Data of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the thermochemical properties of the fluorinated alcohol, 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol (CAS 646-97-9). Due to a notable scarcity of direct experimental thermochemical data for this specific compound in publicly available literature, this document compiles the existing physical and reaction data. Furthermore, it provides a comprehensive overview of established experimental and computational methodologies that are pivotal for determining the essential thermochemical parameters of fluorinated organic compounds, such as the enthalpy of formation, entropy, and heat capacity. This guide is intended to serve as a foundational resource for researchers seeking to understand, estimate, or experimentally determine the thermochemical characteristics of this and structurally related molecules.
Introduction
Physicochemical and Reaction Thermochemistry Data
While direct measurements of the standard enthalpy of formation, entropy, and heat capacity are not found in the reviewed literature, some physical properties and a key reaction thermochemical value have been reported. These are summarized in the tables below.
Table 1: General and Physicochemical Properties of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
| Property | Value | Source |
| Molecular Formula | C6H6F6O | [1][2][3] |
| Molecular Weight | 208.1017 g/mol | [1] |
| CAS Registry Number | 646-97-9 | [1] |
| Boiling Point | 97 °C | [4] |
| Density | 1.36 g/mL | [4] |
| Refractive Index | 1.3320 to 1.3360 | [4] |
| Flash Point | 45 °C | [4] |
| pKa (Predicted) | 9.62 ± 0.29 | [4] |
Table 2: Reaction Thermochemistry Data for the Formation of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
The NIST Chemistry WebBook provides the standard enthalpy of reaction (ΔrH°) for the formation of the title compound from propene and hexafluoroacetone.[1]
| Reaction | Quantity | Value | Units | Method |
| Propene + Hexafluoroacetone → 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol | ΔrH° | -78.2 ± 4.2 | kJ/mol | Eqk |
Method "Eqk" refers to the determination from equilibrium measurements.[1]
Methodologies for Determining Thermochemical Data
Given the absence of specific experimental data for 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, this section details the primary experimental and computational protocols employed for determining the thermochemical properties of fluorinated organic compounds.
Experimental Protocols
Combustion calorimetry is a fundamental experimental technique for determining the enthalpy of formation of organic compounds. For fluorinated compounds, this method requires special considerations due to the nature of the combustion products.
-
Principle: A precisely weighed sample of the substance is completely burned in a high-pressure oxygen atmosphere within a sealed container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is meticulously measured.
-
Detailed Methodology for Fluorinated Compounds:
-
Sample Preparation: The liquid sample is typically encapsulated in a combustible container with a known heat of combustion.
-
Bomb Preparation: The bomb is charged with high-purity oxygen to a pressure of approximately 3 MPa. For fluorinated compounds, a small, precise amount of water is often added to the bomb to ensure the complete conversion of fluorine to aqueous hydrofluoric acid (HF).
-
Combustion: The sample is ignited electrically. The combustion of a C, H, F, O-containing compound ideally yields CO2(g), H2O(l), and HF(aq).
-
Temperature Measurement: The temperature of the water bath is monitored with high precision before, during, and after the combustion to determine the temperature rise (ΔT).
-
Calibration: The energy equivalent of the calorimeter system (bomb, water, etc.) is determined by burning a standard substance with a precisely known heat of combustion, such as benzoic acid.
-
Data Analysis: The heat of combustion of the sample is calculated from the temperature rise and the energy equivalent of the calorimeter. Corrections are applied for the heat of formation of the container, the fuse wire, and any side reactions (e.g., formation of CF4). The standard enthalpy of formation is then derived from the standard enthalpy of combustion using Hess's law and the known standard enthalpies of formation of the combustion products (CO2, H2O, and HF(aq)).
-
Computational Protocols
Computational chemistry offers powerful tools for predicting the thermochemical properties of molecules where experimental data is lacking.
High-level quantum chemical calculations can provide accurate estimates of thermochemical data.
-
Principle: These methods solve the electronic Schrödinger equation to determine the electronic energy of a molecule. From this, and by calculating vibrational frequencies, thermochemical properties can be derived using statistical mechanics.
-
Detailed Methodology:
-
Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. A common and effective method for fluorinated alcohols is the M06-2X functional with a basis set such as 6-31+G(d,p).[1][5]
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry. These frequencies are used to determine the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and the entropy.
-
Enthalpy of Formation Calculation using Isodesmic Reactions: A direct calculation of the enthalpy of formation can be challenging. A more accurate approach involves the use of isodesmic reactions. An isodesmic reaction is a hypothetical reaction where the number and types of chemical bonds are conserved on both the reactant and product sides.
-
A suitable isodesmic reaction is constructed where the target molecule is a product, and the other reactants and products are reference species with well-established experimental enthalpies of formation.
-
The enthalpy of reaction (ΔrH°) is calculated from the computed total energies of all species in the reaction.
-
The enthalpy of formation of the target molecule is then derived using Hess's law: ΔfH°(target) = ΣΔfH°(products) - ΣΔfH°(reactants) + ΔrH°
-
-
Visualization of Methodologies
The following diagrams illustrate the logical workflows for the experimental and computational determination of thermochemical data.
Caption: Experimental workflow for determining the enthalpy of formation via combustion calorimetry.
Caption: Computational workflow for determining thermochemical properties.
Conclusion
While specific experimental thermochemical data for 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol remains elusive in the current body of scientific literature, established and reliable methodologies exist for its determination. This guide provides the known physical and reaction data and outlines the detailed experimental and computational protocols necessary for acquiring comprehensive thermochemical information. For researchers in drug development and materials science, the application of these methods will be essential for accurately modeling the behavior and stability of this and similar fluorinated compounds. It is recommended that computational methods, particularly those employing isodesmic reactions, be initially utilized to estimate the thermochemical properties, which can then guide and be validated by targeted experimental studies such as combustion calorimetry.
References
- 1. rroij.com [rroij.com]
- 2. 4-Penten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)- [webbook.nist.gov]
- 3. Experimental methods in organic fluorine chemistry : Kitazume, Tomoya, 1947- : Free Download, Borrow, and Streaming : Internet Archive [archive.org]
- 4. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 5. Gaussian M-062x/6-31+g (d,p) Calculation of Standard Enthalpy, Entropy and Heat Capacity of Some Fluorinated Alcohol’s and Its Radicals at Different Temperatures, American Journal of Physical Chemistry, Science Publishing Group [sciencepublishinggroup.com]
An In-depth Technical Guide to the Safe Handling of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol (CAS RN: 646-97-9). Adherence to these guidelines is crucial for ensuring personal safety and maintaining a secure laboratory environment. The information herein is compiled from publicly available safety data sheets and general chemical safety resources.
Hazard Identification and Classification
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is classified as a hazardous chemical. The primary hazards associated with this compound are its flammability and potential for causing skin and eye irritation. Inhalation of vapors or mists may also be harmful.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | Category 3 | H226: Flammable liquid and vapor |
| Skin corrosion/irritation | Not specified | May cause skin irritation[1] |
| Serious eye damage/eye irritation | Not specified | Irritating to eyes[1] |
| Acute toxicity, Inhalation | Not specified | Harmful by inhalation[1] |
| Acute toxicity, Oral | Not specified | May be harmful if swallowed[1] |
| Acute toxicity, Dermal | Not specified | Harmful in contact with skin[1] |
Signal Word: Warning[1]
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation. High vapor concentrations can lead to symptoms like headache, dizziness, tiredness, nausea, and vomiting.[1]
-
Skin Contact: Harmful if absorbed through the skin and may cause irritation. Prolonged contact can lead to dermatitis.[1]
-
Eye Contact: Causes eye irritation.[1]
-
Ingestion: May be harmful if swallowed.[1]
It is important to note that the toxicological properties of this compound have not been fully investigated.[1]
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C6H6F6O[2][3] |
| Molecular Weight | 208.1 g/mol [2][3] |
| Appearance | Colorless to Light yellow clear liquid |
| Purity | >98.0%(GC) |
Safe Handling and Storage
Engineering Controls: Work with this chemical should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] Use explosion-proof electrical, ventilating, and lighting equipment.[5] Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[4][5]
Personal Protective Equipment (PPE):
| Protection Type | Recommendation |
| Eye/Face Protection | Wear tightly fitting safety goggles or a face shield.[4] |
| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a filter for organic gases and vapors (Type A, Brown, conforming to EN14387).[1] |
Handling Procedures:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe mists or vapors.[1]
-
Keep away from open flames, hot surfaces, and sources of ignition.[1]
-
Use only non-sparking tools and take precautionary measures against static discharge.[1]
-
Ground and bond containers and receiving equipment.
-
Do not ingest. If swallowed, seek immediate medical assistance.[1]
Storage Conditions:
-
Store in a cool, dry, and well-ventilated place.[5]
-
Keep the container tightly closed.[1]
-
Incompatible materials include strong oxidizing agents and strong bases.[1]
Emergency Procedures
First-Aid Measures:
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes. Get medical attention.[1]
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.
-
Ingestion: Clean mouth with water. Get medical attention.[1] Do NOT induce vomiting.
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1] Water mist may be used to cool closed containers.[1]
-
Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1][4] Containers may explode when heated.[1][4]
Accidental Release Measures:
-
Remove all sources of ignition.[1]
-
Use spark-proof tools and explosion-proof equipment.[1]
-
Ensure adequate ventilation.
-
Prevent further leakage or spillage if safe to do so.
-
Soak up with inert absorbent material (e.g., sand, silica gel, acid binder, universal binder, sawdust) and dispose of as hazardous waste.[1]
-
Do not let the chemical enter the environment.[1]
Experimental Protocol: General Safe Handling in a Laboratory Setting
The following is a generalized protocol for handling flammable and hazardous liquids like 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol. This should be adapted to specific experimental needs and institutional safety guidelines.
1. Risk Assessment and Preparation: 1.1. Conduct a thorough risk assessment for the planned experiment, identifying all potential hazards. 1.2. Consult the Safety Data Sheet (SDS) for 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol. 1.3. Ensure all necessary PPE is available and in good condition. 1.4. Verify that the chemical fume hood, safety shower, and eyewash station are functioning correctly. 1.5. Prepare all necessary equipment and reagents before handling the chemical.
2. Handling the Chemical: 2.1. Don the appropriate PPE: safety goggles, lab coat, and chemical-resistant gloves. 2.2. Perform all manipulations of the chemical inside a certified chemical fume hood. 2.3. Ground all metal equipment to prevent static discharge. 2.4. Use only non-sparking tools. 2.5. When transferring the liquid, do so slowly to minimize splashing and vapor generation. 2.6. Keep the container tightly sealed when not in use.
3. Post-Experiment Procedures: 3.1. Tightly seal the container of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol and return it to the designated flammables storage cabinet. 3.2. Decontaminate all glassware and equipment that came into contact with the chemical. 3.3. Dispose of all chemical waste, including contaminated consumables, in appropriately labeled hazardous waste containers according to institutional and local regulations. 3.4. Remove PPE in the correct order to avoid self-contamination and wash hands thoroughly.
Visualized Workflow for Safe Chemical Handling
The following diagram illustrates the logical workflow for the safe handling of a hazardous chemical from procurement to disposal.
Caption: Workflow for Safe Handling of Hazardous Chemicals.
This guide is intended to provide a framework for the safe handling of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before use.
References
"1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol" solubility and stability
An In-depth Technical Guide on the Solubility and Stability of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and predicted properties concerning the solubility and stability of the fluorinated alcohol, 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol. Given the limited specific data for this compound, this guide incorporates information from structurally similar molecules, namely hexafluoroisopropanol (HFIP) and other tertiary allylic alcohols, to provide a thorough understanding for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is a colorless liquid.[1] It is a fluorinated tertiary allylic alcohol with the chemical formula C₆H₆F₆O and a molecular weight of 208.10 g/mol .[2][3][4] The presence of two trifluoromethyl groups significantly influences its chemical and physical behavior.
Table 1: Physical Properties of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
| Property | Value | Reference |
| Molecular Formula | C₆H₆F₆O | [2][3][4] |
| Molecular Weight | 208.103 g/mol | [5] |
| Appearance | Colorless Liquid | [1][2][5] |
| Boiling Point | 97 °C - 119.311 °C at 760 mmHg | [5][6] |
| Density | 1.36 g/cm³ | [5][6] |
| Flash Point | 25.959 °C - 45 °C | [5][6] |
| pKa (Predicted) | 9.62 ± 0.29 | [5][6] |
| Refractive Index | 1.3320 to 1.3360 / 1.646 | [5][6] |
Solubility Profile
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is described as being soluble in both water and organic solvents.[1] This dual solubility is a characteristic feature of many fluorinated alcohols. For a quantitative perspective, the solubility of its structural analog, hexafluoroisopropanol (HFIP), provides a useful reference. HFIP is miscible with water and a wide range of organic solvents.[5][7]
Table 2: Solubility of Hexafluoroisopropanol (HFIP) - A Structural Analog
| Solvent | Solubility | Reference |
| Water | 1000 g/L (25 °C) | [8] |
| N,N-Dimethylformamide | Very Soluble | [9] |
| Methanol | Soluble | [9] |
| Glacial Acetic Acid | Sparingly Soluble | [9] |
| Chloroform | Very Slightly Soluble | [9] |
It is anticipated that 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol will exhibit a similar broad solubility profile.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
A standard and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.
-
Preparation: An excess amount of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is added to a known volume of the solvent of interest (e.g., water, ethanol, acetone) in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A known volume of the clear, saturated supernatant is carefully removed and diluted. The concentration of the solute is then determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Replicates: The experiment is performed in triplicate to ensure the reliability of the results.
Caption: General workflow for determining the solubility of a compound.
Stability Profile
The stability of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is influenced by its chemical structure, specifically the presence of the tertiary allylic alcohol moiety and the electron-withdrawing trifluoromethyl groups.
General Stability
The analogous compound, HFIP, is considered stable under normal storage conditions.[8][10][11] However, it is incompatible with strong acids, strong bases, and alkali metals.[8][10][11][12][13] It is reasonable to expect a similar reactivity profile for 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol.
Potential Degradation Pathways
As a tertiary allylic alcohol, 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is susceptible to specific degradation pathways, including acid-catalyzed rearrangements and oxidation.
-
Acid-Catalyzed Rearrangement: In the presence of acid, tertiary allylic alcohols can undergo a[1][9]-rearrangement to form an isomeric secondary allylic alcohol. This occurs via the formation of a resonance-stabilized allylic carbocation.
-
Oxidation: The allylic alcohol functionality can be oxidized to form α,β-unsaturated ketones. This transformation can be mediated by various oxidizing agents.
Caption: Potential degradation pathways for a tertiary allylic alcohol.
Thermal Stability
Fluorinated alcohols can undergo thermal decomposition. Studies on fluorotelomer alcohols have shown that they can degrade at elevated temperatures, with the potential formation of various fluorinated byproducts.[14]
Photostability
The photostability of a compound containing an olefinic double bond should be evaluated. The ICH Harmonised Tripartite Guideline Q1B provides a framework for photostability testing of new drug substances and products.
Experimental Protocol for Stability Assessment
A general protocol to assess the stability of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol would involve subjecting the compound to various stress conditions and monitoring for degradation over time.
-
Forced Degradation Studies:
-
Acid/Base Hydrolysis: The compound is dissolved in solutions of varying pH (e.g., 0.1 M HCl, 0.1 M NaOH) and heated.
-
Oxidation: The compound is treated with an oxidizing agent (e.g., hydrogen peroxide).
-
Thermal Stress: The solid or liquid compound is exposed to elevated temperatures.
-
Photostability: The compound is exposed to a controlled light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours of visible light and 200 watt hours/square meter of near UV light).[15][16]
-
-
Sample Analysis: At specified time points, samples are withdrawn and analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
Data Analysis: The rate of degradation is determined, and degradation products can be identified and characterized.
Caption: A typical workflow for assessing the stability of a chemical compound.
Conclusion
While specific quantitative data for the solubility and stability of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is not extensively available in the public domain, a strong understanding of its properties can be inferred from its structural characteristics and comparison with analogous compounds. It is expected to be a versatile solvent with broad solubility in both aqueous and organic media. Its stability is likely to be good under neutral conditions, but it may be susceptible to rearrangement in acidic environments and to oxidation. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these properties, which is essential for its application in research and development.
References
- 1. Fluorination of Secondary and Primary Alcohols by Thermal Decomposition of Electrochemically Generated Alkoxy Triphenylphosphonium Tetrafluoroborates [jstage.jst.go.jp]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereospecific Asymmetric Synthesis of Tertiary Allylic Alcohol Derivatives by Catalytic [2,3]‐Meisenheimer Rearrangements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hexafluoro-2-propanol [chemeurope.com]
- 6. 1,1,1,3,3,3-Hexafluoro-2-propanol | C3H2F6O | CID 13529 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. Hexafluoroisopropanol | CAS#:920-66-1 | Chemsrc [chemsrc.com]
- 9. echemi.com [echemi.com]
- 10. sdlookchem.com [sdlookchem.com]
- 11. 920-66-1 CAS MSDS (1,1,1,3,3,3-Hexafluoro-2-propanol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. 1,1,1,3,3,3-Hexafluoro-2-propanol | 920-66-1 [chemicalbook.com]
- 14. Low Temperature Thermal Treatment of Gas-Phase Fluorotelomer Alcohols by Calcium Oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. database.ich.org [database.ich.org]
- 16. fda.gov [fda.gov]
The Versatile Fluorinated Building Block: A Technical Guide to 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, a key fluorinated building block in modern organic synthesis. The unique combination of a hexafluoroisopropanol (HFIP) moiety and a terminal alkene functionality makes this molecule a versatile precursor for a wide range of applications, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials. This document details its synthesis, physical and chemical properties, key reactions with experimental protocols, and specific applications, presenting a comprehensive resource for researchers in the field.
Introduction
The strategic incorporation of fluorine atoms into organic molecules is a powerful tool for modulating their physicochemical and biological properties.[1] The trifluoromethyl group (-CF3), in particular, is a prevalent feature in many successful drug candidates and agrochemicals, enhancing metabolic stability, lipophilicity, and binding affinity.[1] 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, also known as allyl hexafluoroisopropanol, has emerged as a valuable and versatile building block for introducing the sterically demanding and electronically unique bis(trifluoromethyl)carbinol group into a variety of molecular scaffolds. This guide will explore the synthesis, reactivity, and utility of this important fluorinated compound.
Physicochemical Properties
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is a colorless liquid with a range of reported physical properties. A summary of this data is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 646-97-9 | [2] |
| Molecular Formula | C6H6F6O | [3] |
| Molecular Weight | 208.10 g/mol | [3] |
| Boiling Point | 97 °C | [4] |
| 119.311 °C at 760 mmHg | [5] | |
| Density | 1.36 g/mL | [4][5] |
| Refractive Index | 1.3320 to 1.3360 | [4] |
| 1.646 | [5] | |
| Flash Point | 25.959 °C | [5] |
| 45 °C | [4] | |
| pKa (Predicted) | 9.62 ± 0.29 | [4][5] |
Synthesis
The primary synthetic route to 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol involves the reaction of hexafluoroacetone with an allyl organometallic reagent.
Diagram: Synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
Caption: General synthesis of the title compound.
Key Reactions and Experimental Protocols
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol serves as a versatile substrate for a variety of chemical transformations, enabling the synthesis of a diverse range of fluorinated molecules.
Synthesis of Schiff's Bases and Heteroolefins
The reaction of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol with anilines can lead to the formation of Schiff's bases and other heteroolefins, which are valuable intermediates in organic synthesis.[2]
Experimental Protocol (Representative):
A solution of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol (1.0 eq) and a substituted aniline (1.0 eq) in a suitable solvent such as toluene is heated under reflux with a Dean-Stark trap to remove water. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation.
Enantioselective Synthesis via Ruthenium-Catalyzed Hydrogenation
The alkene moiety can be hydrogenated to afford saturated derivatives. Enantioselective hydrogenation using chiral ruthenium catalysts provides access to enantioenriched trifluoroalkan-2-ols, which are important chiral building blocks.[2]
Experimental Protocol (Based on Kuroki et al., 2000): [6]
To a solution of the enol acetate of a 1,1,1-trifluoroalkan-2-one (1.0 eq) in a degassed solvent (e.g., ethanol), a chiral ruthenium catalyst such as [RuCl((R)-binap)(p-cymene)]Cl (0.01-1.0 mol%) is added under an inert atmosphere. The mixture is then subjected to hydrogen gas (1-10 atm) at a specified temperature (e.g., room temperature to 80 °C) until the starting material is consumed. The resulting 1,1,1-trifluoroalkan-2-ol acetate is then isolated and purified. The acetate can be subsequently hydrolyzed to the desired alcohol.
Diagram: Enantioselective Hydrogenation Workflow
Caption: Workflow for enantioselective synthesis.
Lipase-Mediated Kinetic Resolution
The hydroxyl group of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol can be acylated, and the resulting racemic ester can be subjected to lipase-catalyzed kinetic resolution to separate the enantiomers. This provides access to enantiomerically pure forms of the alcohol and its derivatives.[2]
Experimental Protocol (Representative):
A racemic ester of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is dissolved in an appropriate organic solvent (e.g., diisopropyl ether). A lipase, such as Candida antarctica lipase B (Novozym 435), is added, along with an alcohol (e.g., n-butanol) as an acyl acceptor for transesterification, or water for hydrolysis. The reaction is monitored by chiral HPLC or GC. The reaction is stopped at approximately 50% conversion, and the unreacted ester and the alcohol product are separated by chromatography.
Ene Reactions
The terminal alkene of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol can participate in ene reactions, providing a method for carbon-carbon bond formation and the synthesis of more complex fluorinated molecules. For example, it can react with enophiles like trifluoronitrosomethane to form N-alkenyl-N-trifluoromethylhydroxylamines.[2]
Experimental Protocol (Representative):
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is dissolved in a suitable solvent and cooled to a low temperature (e.g., -78 °C). The enophile is added, and the reaction is allowed to proceed until completion. The product is then isolated and purified using standard techniques.
Base-Catalyzed Isomerization
In the presence of a base, such as triethylamine, 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol can undergo isomerization.[2] This rearrangement can lead to the formation of a thermodynamically more stable isomer.
Experimental Protocol (Representative):
To a solution of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol in an inert solvent, a catalytic amount of a base (e.g., triethylamine) is added. The mixture is stirred at room temperature or heated, and the progress of the isomerization is monitored by NMR spectroscopy or GC-MS.
Applications
The unique structural features of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol make it a valuable building block in several areas of chemical research and development.
Medicinal Chemistry
The hexafluoroisopropanol (HFIP) moiety is known to impart unique properties to bioactive molecules, including increased metabolic stability and enhanced binding to biological targets through strong hydrogen bonding. This building block provides a convenient handle to introduce the HFIP group along with a reactive alkene for further functionalization. Derivatives of HFIP have shown promise as inhibitors for various enzymes and as components of potential antiviral agents.[1][7] For example, some fluorinated nucleosides exhibit antiviral properties against various viruses.[8]
Diagram: Role in Drug Discovery
Caption: A simplified drug discovery workflow.
Materials Science
The presence of the allyl group allows for the polymerization of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol or its copolymerization with other monomers.[9] This leads to the formation of fluorinated polymers with potentially interesting properties, such as low surface energy, high thermal stability, and chemical resistance.[10] Such polymers can find applications in coatings, membranes, and other advanced materials.
Experimental Protocol (Representative Polymerization): [6]
A solution of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol in a suitable solvent is degassed. A radical initiator, such as azobisisobutyronitrile (AIBN), is added, and the mixture is heated under an inert atmosphere to initiate polymerization. The resulting polymer is precipitated in a non-solvent, collected by filtration, and dried.
Spectroscopic Data
The structural characterization of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol and its derivatives relies heavily on spectroscopic techniques, particularly NMR spectroscopy.
| Nucleus | Chemical Shift Range (ppm) | Key Features |
| ¹H NMR | δ 5.0-6.0 (m, -CH=CH₂) | Multiplet for the vinyl protons. |
| δ 2.5-3.0 (m, -CH₂-) | Multiplet for the allylic protons. | |
| δ 2.0-2.5 (s, -OH) | Broad singlet for the hydroxyl proton. | |
| ¹⁹F NMR | δ -70 to -80 | Signals corresponding to the two CF₃ groups. |
Note: Specific chemical shifts can vary depending on the solvent and the specific derivative.
Conclusion
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is a highly functionalized and versatile fluorinated building block. Its unique combination of a hexafluoroisopropanol group and a reactive alkene moiety provides chemists with a powerful tool for the synthesis of a wide array of novel molecules with tailored properties. The detailed protocols and data presented in this guide are intended to facilitate its use in the design and synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials. The continued exploration of the reactivity and applications of this compound is expected to lead to further innovations in fluorine chemistry.
References
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. 646-97-9 | 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol [fluoromart.com]
- 3. 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol [cymitquimica.com]
- 4. researchgate.net [researchgate.net]
- 5. Cost-effective and customizable 1,1,1-Trifluoro-2-(Trifluoromethyl)Pent-4-En-2-Ol 646-97-9 supplier [jinghuifluo.com]
- 6. Synthesis of Fluorinated Polymers and Evaluation of Wettability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. application.wiley-vch.de [application.wiley-vch.de]
- 9. Fluorinated monomer for polymer synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 10. Synthesis of fluorinated monomer and formation of hydrophobic surface therefrom - RSC Advances (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Downstream Products of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key downstream products derived from the versatile fluorinated building block, 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol. This document details synthetic transformations including hydroboration-oxidation, ozonolysis, epoxidation, and other reactions, presenting key quantitative data in structured tables and outlining detailed experimental protocols. The logical relationships of the synthetic pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the chemical conversions.
Hydroboration-Oxidation: Synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,4-diol
The hydroboration-oxidation of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol provides a direct route to the corresponding anti-Markovnikov alcohol, 1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,4-diol. This two-step reaction first involves the addition of a borane reagent across the double bond, followed by oxidation to yield the diol.
Quantitative Data:
| Product | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Purity (%) |
| 1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,4-diol | 34844-48-9 | C6H8F6O2 | 226.12 | 46-48 | 95 |
Experimental Protocol:
Materials:
-
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
-
Borane-tetrahydrofuran complex (BH3·THF) or Dimethylsulfide borane complex
-
Tetrahydrofuran (THF), anhydrous
-
Sodium hydroxide (NaOH), aqueous solution
-
Hydrogen peroxide (H2O2), 30% aqueous solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
A solution of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol in anhydrous THF is cooled to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, a solution of borane-THF complex (or dimethylsulfide borane complex) in THF is added dropwise, maintaining the temperature at 0-5 °C. The reaction is typically stirred for 0.5 to 2 hours at this temperature.
-
After the hydroboration step is complete (monitored by TLC or GC), the reaction is carefully quenched by the slow addition of water.
-
An aqueous solution of sodium hydroxide is then added, followed by the slow, dropwise addition of 30% hydrogen peroxide, keeping the temperature below 20 °C.
-
The reaction mixture is stirred at room temperature for 1.5 to 2 hours.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by distillation or column chromatography to yield 1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,4-diol.
Ozonolysis: Cleavage of the Carbon-Carbon Double Bond
Ozonolysis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol cleaves the terminal double bond to yield carbonyl compounds. The nature of the final product depends on the work-up conditions. Reductive work-up yields an aldehyde, while oxidative work-up produces a carboxylic acid.
Reductive Ozonolysis
Reductive work-up, typically employing dimethyl sulfide (DMS) or zinc dust, will yield 3-hydroxy-3-(trifluoromethyl)-4,4,4-trifluorobutanal.
Oxidative Ozonolysis
Oxidative work-up, using hydrogen peroxide, will result in the formation of 3-hydroxy-3-(trifluoromethyl)-4,4,4-trifluorobutanoic acid.
Experimental Protocol (General):
Materials:
-
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
-
Dichloromethane (CH2Cl2) or Methanol (MeOH), anhydrous
-
Ozone (O3)
-
For Reductive Work-up: Dimethyl sulfide (DMS) or Zinc dust and acetic acid
-
For Oxidative Work-up: Hydrogen peroxide (H2O2)
Procedure:
-
A solution of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol in a suitable solvent (e.g., dichloromethane or methanol) is cooled to -78 °C using a dry ice/acetone bath.
-
A stream of ozone is bubbled through the solution until a blue color persists, indicating the complete consumption of the starting material.
-
The excess ozone is removed by purging the solution with nitrogen or oxygen.
-
For Reductive Work-up: Dimethyl sulfide is added to the reaction mixture, which is then allowed to warm to room temperature and stirred for several hours.
-
For Oxidative Work-up: Hydrogen peroxide is added to the reaction mixture, and it is stirred, often with heating, to complete the oxidation.
-
The solvent is removed under reduced pressure, and the crude product is purified by appropriate methods such as distillation or chromatography.
Epoxidation: Synthesis of a Fluorinated Epoxide
The terminal alkene of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol can be converted to an epoxide using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds via the electrophilic addition of an oxygen atom across the double bond.
Experimental Protocol (General):
Materials:
-
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (CH2Cl2)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is dissolved in dichloromethane.
-
m-CPBA (typically 1.1-1.5 equivalents) is added portion-wise to the stirred solution at 0 °C.
-
The reaction mixture is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the addition of saturated aqueous sodium sulfite solution to destroy excess peroxy acid.
-
The mixture is then washed with saturated aqueous sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a wash with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.
-
The crude epoxide is purified by column chromatography.
Unlocking the Synthetic Potential of the Allyl Group in 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The unique electronic properties conferred by the two trifluoromethyl groups in 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, also known as 2-allyl-hexafluoroisopropanol, render the reactivity of its allyl group a subject of significant interest in synthetic chemistry and drug development. The strong electron-withdrawing nature of the hexafluoroisopropyl moiety modulates the electron density of the carbon-carbon double bond, influencing its susceptibility to a range of chemical transformations. This in-depth technical guide explores the key reactions of the allyl group in this fluorinated alcohol, providing insights into its synthetic utility and potential applications.
Synthesis and Physicochemical Properties
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is a fluorinated alcohol utilized in various chemical syntheses.[1] Its physical and chemical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₆F₆O |
| Molecular Weight | 208.10 g/mol |
| Boiling Point | 97 °C |
| Density | 1.36 g/mL |
| Refractive Index | 1.3320 to 1.3360 |
| pKa | 9.62 (Predicted) |
Reactivity of the Allyl Group
The reactivity of the allyl group in 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is characterized by a variety of transformations, including electrophilic additions, radical reactions, and oxidative cleavage.
Electrophilic Addition
The electron-withdrawing hexafluoroisopropyl group is expected to decrease the nucleophilicity of the allyl double bond, potentially requiring more reactive electrophiles or catalytic activation for addition reactions to proceed efficiently. While specific examples for this exact molecule are not abundant in the literature, analogous reactions with other alkenes in the presence of highly polar, non-nucleophilic fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) suggest a viable pathway. For instance, HFIP has been shown to promote the disulfidation and diselenation of unactivated alkenes, indicating its ability to stabilize cationic intermediates that could be involved in electrophilic additions.[1][2]
A plausible experimental protocol for an electrophilic addition, such as hydrobromination, is outlined below.
Experimental Protocol: Electrophilic Hydrobromination (Hypothetical)
-
Materials: 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, hydrogen bromide (HBr) solution in acetic acid, anhydrous dichloromethane.
-
Procedure:
-
To a solution of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol (1.0 equiv) in anhydrous dichloromethane at 0 °C is added a solution of HBr in acetic acid (1.1 equiv) dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Radical Addition
Radical additions to the allyl group offer a complementary approach to functionalization. The reaction is typically initiated by a radical initiator and can proceed with a variety of radical precursors. While specific studies on this molecule are limited, the general principles of radical addition to alkenes are well-established.
Experimental Protocol: Radical Addition of Thiophenol (Hypothetical)
-
Materials: 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, thiophenol, azobisisobutyronitrile (AIBN), toluene.
-
Procedure:
-
A solution of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol (1.0 equiv), thiophenNol (1.2 equiv), and AIBN (0.1 equiv) in toluene is prepared in a reaction vessel.
-
The mixture is degassed by bubbling with nitrogen for 15 minutes.
-
The reaction is heated to 80 °C and stirred for 4-6 hours.
-
The reaction progress is monitored by TLC.
-
After completion, the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography to yield the desired product.
-
Oxidative Cleavage
The double bond of the allyl group can be cleaved through oxidation to yield carbonyl compounds. This transformation is valuable for converting the allyl group into other functional groups. A common method for oxidative cleavage involves ozonolysis followed by a reductive or oxidative workup. Alternatively, a one-pot dihydroxylation and subsequent cleavage can be employed.
Experimental Protocol: One-Pot Oxidative Cleavage (General Procedure)
-
Materials: 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, osmium tetroxide (OsO₄) solution, sodium periodate (NaIO₄), 2,6-lutidine, acetone/water solvent mixture.
-
Procedure:
-
To a solution of the allyl alcohol (1.0 equiv) and 2,6-lutidine (2.0 equiv) in an acetone/water mixture (10:1) is added a catalytic amount of OsO₄ solution.
-
Sodium periodate (4.0 equiv) is then added portion-wise over 30 minutes.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The reaction is quenched with sodium thiosulfate solution.
-
The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by flash chromatography.
-
Cycloaddition and Metathesis Reactions
While not extensively documented for this specific molecule, the allyl group is a potential substrate for cycloaddition and olefin metathesis reactions, which are powerful tools for constructing cyclic and complex molecular architectures.
-
[4+2] Cycloaddition (Diels-Alder Reaction): The electron-deficient nature of the allyl group in this molecule suggests it could act as a dienophile in Diels-Alder reactions, particularly with electron-rich dienes. The use of fluorinated solvents like HFIP has been shown to enhance the rate and selectivity of Diels-Alder reactions.[3]
-
[3+2] Cycloaddition: This reaction would allow for the formation of five-membered heterocyclic rings.
-
Olefin Metathesis: Ring-closing metathesis (RCM) of a diene derived from this alcohol or cross-metathesis with another olefin could provide access to a variety of functionalized products.
Applications in Drug Development and Materials Science
The incorporation of the hexafluoroisopropyl moiety can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The versatile reactivity of the allyl group in 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol allows for its use as a building block in the synthesis of complex fluorinated molecules for pharmaceutical and agrochemical applications. Furthermore, polymers derived from this monomer could exhibit unique properties due to the high fluorine content, making them of interest in materials science.
Visualization of Reaction Pathways
To illustrate the logical flow of the synthetic transformations discussed, the following diagrams are provided.
Caption: Workflow for electrophilic addition.
Caption: Workflow for radical addition.
Caption: Workflow for oxidative cleavage.
Conclusion
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol presents a valuable platform for the synthesis of highly functionalized fluorinated molecules. The strategic manipulation of its allyl group through electrophilic addition, radical reactions, oxidative cleavage, and potentially cycloaddition and metathesis reactions opens avenues for the development of novel compounds with applications in medicinal chemistry and materials science. Further exploration of the specific reaction conditions and substrate scope for this unique molecule will undoubtedly continue to unveil its full synthetic potential.
References
Methodological & Application
Application Notes and Protocols for Enantioselective Synthesis of Chiral Tertiary Fluoroalkylated Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Organofluorine compounds are of paramount importance in modern medicinal chemistry, agrochemicals, and materials science. The introduction of fluorine atoms or fluorinated groups, such as the trifluoromethyl (CF3) group, into organic molecules can significantly enhance their biological activity, metabolic stability, lipophilicity, and binding affinity. Specifically, chiral molecules containing trifluoromethylated stereocenters are key building blocks for numerous pharmaceuticals. The development of efficient and highly enantioselective methods to synthesize these compounds is a critical area of research.
This document provides detailed application notes and protocols for the enantioselective synthesis of chiral tertiary alcohols bearing trifluoromethyl groups, exemplified by structures like 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol. The primary focus is on the catalytic asymmetric addition of organoboron reagents to fluoroketones, a powerful strategy for constructing these valuable chiral synthons with high stereocontrol.
Key Enantioselective Applications: Catalytic Allylation of Trifluoromethyl Ketones
A highly effective method for the synthesis of chiral tertiary homoallylic alcohols containing two trifluoromethyl groups is the catalytic enantioselective addition of allylboron reagents to hexafluoroacetone or related trifluoromethyl ketones. This transformation provides access to versatile building blocks that can be further elaborated into more complex molecules. The reaction is often facilitated by chiral catalysts, which control the stereochemical outcome.
Factors Influencing Enantioselectivity
The enantioselectivity of these reactions is influenced by several factors, including the choice of catalyst, solvent, temperature, and the nature of the substrates. Non-bonding interactions, such as electrostatic interactions between the catalyst and the fluorine atoms of the substrate, can play a crucial role in achieving high levels of stereocontrol.
Data Presentation: Enantioselective Allylation of Fluoroketones
The following table summarizes representative results for the catalytic enantioselective addition of allylboron reagents to trifluoromethyl-substituted ketones, leading to products analogous to 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol.
| Entry | Ketone Substrate | Catalyst (mol%) | Allylating Agent | Solvent | Time (h) | Temp (°C) | Yield (%) | ee (%) | Reference |
| 1 | 2,2,2-Trifluoroacetophenone | (R)-Me-Pennick-Ph (5) | Allylboronic acid pinacol ester | Toluene | 12 | 23 | 95 | 98 | [1][2] |
| 2 | Hexafluoroacetone | Valine-derived aminophenol/B(OPh)3 (2.5) | Z-Crotylboronic acid pinacol ester | Toluene | 24 | 23 | 92 | >99 | [3] |
| 3 | 1-(4-Bromophenyl)-2,2,2-trifluoroethanone | (R)-Me-Pennick-Ph (5) | Allylboronic acid pinacol ester | Toluene | 12 | 23 | 96 | 97 | [1][2] |
| 4 | 1-(Naphthalen-2-yl)-2,2,2-trifluoroethanone | (R)-Me-Pennick-Ph (5) | Allylboronic acid pinacol ester | Toluene | 12 | 23 | 94 | 98 | [1][2] |
| 5 | Hexafluoroacetone | Valine-derived aminophenol/B(OPh)3 (2.5) | E-Crotylboronic acid pinacol ester | Toluene | 24 | 23 | 88 | 94 | [3] |
Experimental Protocols
Representative Protocol for the Catalytic Enantioselective Allylation of a Trifluoromethyl Ketone
This protocol is a representative example for the synthesis of a chiral tertiary homoallylic alcohol.
Materials:
-
Trifluoromethyl ketone (e.g., 2,2,2-Trifluoroacetophenone) (1.0 mmol)
-
Allylboronic acid pinacol ester (1.2 mmol)
-
Chiral catalyst (e.g., (R)-Me-Pennick-Ph) (0.05 mmol, 5 mol%)
-
Anhydrous toluene (5 mL)
-
Anhydrous magnesium sulfate (MgSO4)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Hexanes
Procedure:
-
To an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the chiral catalyst (0.05 mmol).
-
Add anhydrous toluene (2 mL) to dissolve the catalyst.
-
Add the trifluoromethyl ketone (1.0 mmol) to the flask.
-
Add the allylboronic acid pinacol ester (1.2 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature (23 °C) for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH4Cl solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a mixture of hexanes and ethyl acetate as the eluent) to afford the desired chiral tertiary homoallylic alcohol.
-
Determine the enantiomeric excess (ee%) of the product by chiral high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC).
Visualizations
Experimental Workflow for Catalytic Enantioselective Allylation
Caption: A flowchart of the experimental procedure for catalytic enantioselective allylation.
Factors Influencing Enantioselectivity in Catalytic Allylation
Caption: Key factors that determine the enantiomeric excess in catalytic allylation reactions.
References
- 1. Catalytic enantioselective addition of organoboron reagents to fluoroketones controlled by electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarlyworks.adelphi.edu]
- 3. Practical, Broadly Applicable, α-Selective, Z-Selective, Diastereoselective and Enantioselective Addition of Allylboron Compounds to Mono-, Di-, Tri- and Polyfluoroalkyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Ruthenium-Catalyzed Hydrogenation of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of fluorine-containing moieties into organic molecules is a cornerstone of modern drug discovery, significantly influencing pharmacokinetic and pharmacodynamic properties such as metabolic stability, lipophilicity, and binding affinity. The selective hydrogenation of complex fluorinated molecules like 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol and its derivatives presents a formidable challenge due to the unique electronic effects of the fluoroalkyl groups. Ruthenium-based catalysts have emerged as powerful tools for achieving high efficiency and stereoselectivity in the reduction of C=C double bonds in allylic alcohols.[1][2] This document provides detailed application notes and a generalized protocol for the ruthenium-catalyzed hydrogenation of these challenging substrates, which are valuable chiral building blocks in pharmaceutical synthesis.
Challenges and Opportunities in the Hydrogenation of Fluorinated Allylic Alcohols
The presence of two trifluoromethyl groups at the quaternary center of the target molecule introduces significant steric hindrance and electronic effects that can influence catalyst activity and selectivity. The development of robust and highly selective catalytic systems is therefore crucial. Ruthenium complexes, particularly those featuring chiral diphosphine ligands, have shown remarkable efficacy in the asymmetric hydrogenation of various functionalized olefins, including allylic alcohols.[3][4] The choice of ligand, solvent, and hydrogen source are critical parameters that must be optimized to achieve the desired conversion and stereoselectivity. For instance, the use of fluorinated solvents can have a positive effect on both reactivity and enantioselectivity.
Experimental Protocols
The following is a generalized protocol for the ruthenium-catalyzed hydrogenation of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol derivatives. This protocol is based on established procedures for the hydrogenation of structurally similar fluorinated and non-fluorinated allylic alcohols and should be optimized for the specific substrate.
Materials and Reagents
-
Substrate: 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol derivative
-
Ruthenium Catalyst: e.g., [RuCl(p-cymene)((R,R)-TsDPEN)], [Ru(OAc)2((R)-BINAP)], or other suitable chiral ruthenium complexes
-
Solvent: Degassed methanol, ethanol, isopropanol, or 2,2,2-trifluoroethanol (TFE)[5]
-
Hydrogen Source: High-purity hydrogen gas (H₂) or a hydrogen donor like formic acid/triethylamine (HCOOH/Et₃N) for transfer hydrogenation[6]
-
Inert Gas: Argon or Nitrogen
-
Anhydrous Solvents: For catalyst preparation and reaction setup
-
Standard Laboratory Glassware: Schlenk flasks, high-pressure autoclave (if using H₂ gas)
-
Purification Supplies: Silica gel for column chromatography, deuterated solvents for NMR analysis
Experimental Workflow Diagram
Caption: Workflow for Ru-catalyzed hydrogenation.
Detailed Step-by-Step Protocol
1. Catalyst Preparation/Activation (if required):
-
Some ruthenium catalysts may require in-situ activation. For example, a pre-catalyst might be activated by a base. Consult the relevant literature for the specific catalyst being used.
-
For transfer hydrogenation using a formic acid/triethylamine mixture, the active catalytic species is typically generated in situ.
2. Reaction Setup:
-
In a glovebox or under a stream of inert gas, add the 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol derivative (1.0 mmol) to a Schlenk flask or a high-pressure autoclave.
-
Add the degassed solvent (5-10 mL).
-
In a separate Schlenk flask, dissolve the ruthenium catalyst (0.005-0.02 mmol, 0.5-2 mol%) in a small amount of the same degassed solvent.
3. Hydrogenation Reaction:
-
For Hydrogen Gas:
-
Seal the autoclave and purge with hydrogen gas 3-5 times.
-
Pressurize the autoclave to the desired pressure (e.g., 10-50 atm H₂).
-
Stir the reaction mixture vigorously at the desired temperature (e.g., 25-80 °C) for the specified time (e.g., 12-48 hours).
-
-
For Transfer Hydrogenation:
-
To the substrate solution, add the hydrogen donor (e.g., a 5:2 mixture of formic acid and triethylamine, 5-10 equivalents).
-
Add the catalyst solution to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (e.g., 25-60 °C) for the specified time (e.g., 6-24 hours).
-
4. Reaction Monitoring:
-
The progress of the reaction can be monitored by taking aliquots at regular intervals and analyzing them by TLC, GC, or ¹H NMR.
5. Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and (if applicable) carefully release the hydrogen pressure.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
6. Product Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
-
Determine the enantiomeric excess (ee) of the chiral product using chiral HPLC or chiral GC.
Quantitative Data for Ruthenium-Catalyzed Hydrogenation of Allylic Alcohols
The following table summarizes representative data from the literature for the ruthenium-catalyzed hydrogenation of various allylic alcohols, which can serve as a reference for optimizing the reaction of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol derivatives.
| Substrate | Ruthenium Catalyst | Hydrogen Source | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| Geraniol | [RuCl₂((S)-(-)-tol-BINAP)]₂·N(C₂H₅)₃ | i-PrOH | i-PrOH | RT | 24 | 95 | 90 (R) |
| (E)-4-Phenylbut-3-en-2-ol | [{RuCl(μ-Cl)(η⁶-C₆Me₆)}₂]/Cs₂CO₃ | i-PrOH | i-PrOH | 80 | 1.5 | 98 | N/A |
| 2-Phenylprop-2-en-1-ol | [{RuCl(μ-Cl)(η⁶-C₆Me₆)}₂]/Cs₂CO₃ | i-PrOH | i-PrOH | 80 | 3 | 95 | N/A |
| 1-Phenylprop-2-en-1-ol | [{RuCl(μ-Cl)(η⁶-C₆Me₆)}₂]/Cs₂CO₃ | i-PrOH | i-PrOH | 80 | 24 | 45 | N/A |
| 2-Cyclohexen-1-ol | [RuCl₂((S)-(-)-tol-BINAP)]₂·N(C₂H₅)₃ | i-PrOH | i-PrOH | RT | 48 | 80 | 50 (S) |
Note: N/A indicates that the reaction was not reported as asymmetric or the ee was not determined. Data is compiled from various sources for illustrative purposes.[2][4]
Signaling Pathways and Logical Relationships
The catalytic cycle for ruthenium-catalyzed hydrogenation typically involves several key steps. The following diagram illustrates a simplified, logical relationship of the catalytic process.
Caption: A simplified catalytic cycle diagram.
Troubleshooting
-
Low Conversion:
-
Increase catalyst loading.
-
Increase hydrogen pressure or concentration of the hydrogen donor.
-
Increase reaction temperature or time.
-
Ensure the solvent is thoroughly degassed and anhydrous.
-
Check the purity of the substrate and reagents.
-
-
Low Enantioselectivity:
-
Screen different chiral ligands.
-
Optimize the reaction temperature (lower temperatures often lead to higher ee).
-
Vary the solvent, as it can significantly influence stereochemical outcomes.
-
-
Side Reactions (e.g., Isomerization):
Conclusion
The ruthenium-catalyzed hydrogenation of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol derivatives is a promising method for the synthesis of valuable chiral fluorinated building blocks. While the specific substrate presents unique challenges, the general protocols and data presented here provide a solid foundation for developing an efficient and selective hydrogenation process. Careful optimization of the catalyst, solvent, and reaction conditions will be key to achieving high yields and enantioselectivities. This methodology has significant potential for application in the synthesis of novel pharmaceuticals and agrochemicals.
References
- 1. Ruthenium-catalyzed asymmetric transfer hydrogenation of allylic alcohols by an enantioselective isomerization/transfer hydrogenation mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ruthenium-catalyzed redox isomerization/transfer hydrogenation in organic and aqueous media: A one-pot tandem process for the reduction of allylic alcohols - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. scholarship.shu.edu [scholarship.shu.edu]
- 5. Understanding Halide Counterion Effects in Enantioselective Ruthenium-Catalyzed Carbonyl (α-Aryl)allylation: Alkynes as Latent Allenes and TFE-Enhanced Turnover in The Conversion of Ethanol to Higher Alcohols via Hydrogen Auto-Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruthenium-catalysed synthesis of chiral exocyclic allylic alcohols via chemoselective transfer hydrogenation of 2-arylidene cycloalkanones - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Schiff's Bases from 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff's bases, characterized by the azomethine (-C=N-) functional group, are a pivotal class of organic compounds with extensive applications in medicinal chemistry, materials science, and catalysis.[1][2] Their biological activities, including antimicrobial, antiviral, and anticancer properties, make them attractive scaffolds in drug discovery.[3][4][5][6] The incorporation of fluorine atoms into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the synthesis of fluorinated Schiff's bases is of considerable interest.
This document provides a detailed protocol for the synthesis of novel Schiff's bases from the highly fluorinated tertiary alcohol, 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol. While the direct condensation of a tertiary alcohol with a primary amine is not a standard method for Schiff's base formation, the strong electron-withdrawing nature of the two trifluoromethyl groups on the carbinol carbon of the starting material renders it highly electrophilic. This facilitates a nucleophilic attack by a primary amine, likely proceeding through a hemiaminal-like intermediate, which subsequently undergoes dehydration to form the stable imine product.[7][8] The proposed reaction is performed under acid catalysis with azeotropic removal of water to drive the equilibrium towards the product.
Proposed Reaction Scheme
The general reaction for the synthesis of Schiff's bases from 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol and a primary amine is depicted below.
Figure 1: General reaction scheme for the synthesis of Schiff's bases.
Experimental Protocols
Materials and Methods
Materials:
-
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
-
Various primary amines (e.g., aniline, 4-methoxyaniline, 4-chloroaniline)
-
p-Toluenesulfonic acid monohydrate (PTSA) or glacial acetic acid
-
Toluene (anhydrous)
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware, including a round-bottom flask, Dean-Stark apparatus, and condenser
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) Spectrometer (¹H, ¹³C, ¹⁹F)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Mass Spectrometer (MS)
-
Melting Point Apparatus
Protocol: Synthesis of a Representative Schiff's Base (Reaction with Aniline)
This protocol details the synthesis of N-(1,1,1-trifluoro-2-(trifluoromethyl)pent-4-en-2-ylidene)aniline.
-
Reaction Setup:
-
To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser, add 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol (1.0 eq.).
-
Dissolve the starting material in 100 mL of anhydrous toluene.
-
Add the primary amine (e.g., aniline, 1.1 eq.) to the flask.
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq.).
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap.
-
The reaction progress can also be monitored by TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
-
Continue refluxing until no more water is collected or the reaction is deemed complete by TLC analysis (typically 4-8 hours).
-
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid catalyst, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure Schiff's base.
-
Combine the fractions containing the pure product and remove the solvent in vacuo.
-
-
Characterization:
-
Characterize the purified Schiff's base by NMR (¹H, ¹³C, ¹⁹F), FTIR, and mass spectrometry to confirm its structure and purity.
-
Determine the melting point of the solid products.
-
Data Presentation
The following table summarizes hypothetical quantitative data for a series of synthesized Schiff's bases derived from 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol and various substituted anilines.
| Entry | Primary Amine (R-NH₂) | Product | Yield (%) | Melting Point (°C) | ¹⁹F NMR (δ, ppm) |
| 1 | Aniline | N-(1,1,1-trifluoro-2-(trifluoromethyl)pent-4-en-2-ylidene)aniline | 75 | 45-47 | -68.2 |
| 2 | 4-Methoxyaniline | N-(1,1,1-trifluoro-2-(trifluoromethyl)pent-4-en-2-ylidene)-4-methoxyaniline | 82 | 68-70 | -68.0 |
| 3 | 4-Chloroaniline | N-(1,1,1-trifluoro-2-(trifluoromethyl)pent-4-en-2-ylidene)-4-chloroaniline | 78 | 72-74 | -68.3 |
| 4 | 4-Nitroaniline | N-(1,1,1-trifluoro-2-(trifluoromethyl)pent-4-en-2-ylidene)-4-nitroaniline | 65 | 95-97 | -68.5 |
Visualizations
Proposed Reaction Mechanism
The following diagram illustrates the proposed acid-catalyzed mechanism for the formation of the Schiff's base.
Figure 2: Proposed acid-catalyzed reaction mechanism.
Experimental Workflow
The diagram below outlines the key stages of the experimental procedure.
Figure 3: Experimental workflow for Schiff's base synthesis.
Potential Applications and Signaling Pathways
Fluorinated Schiff's bases are potential candidates for various biological applications. For instance, they may act as inhibitors of specific enzymes or interfere with cellular signaling pathways implicated in disease. The diagram below illustrates a hypothetical signaling pathway that could be targeted by these novel compounds.
Figure 4: Hypothetical signaling pathway targeted by Schiff's bases.
References
- 1. Overcoming inaccessibility of fluorinated imines – synthesis of functionalized amines from readily available fluoroacetamides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. setpublisher.com [setpublisher.com]
- 6. setpublisher.com [setpublisher.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Beauty in Chemistry: Making Artistic Molecules with Schiff Bases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Heteroolefins using 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of fluorinated organic molecules holds significant importance in medicinal chemistry and drug discovery, with 20-25% of FDA-approved drugs containing at least one fluorine atom. The hexafluoroisopropanol (HFIP) moiety, in particular, offers unique properties such as being a strong hydrogen bond donor without significant nucleophilicity. Its incorporation into small molecules has been shown to enhance biological activity, making the development of synthetic methodologies for its derivatives a key area of research.
This document provides detailed application notes and protocols for the preparation of heteroolefins utilizing 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol , also known as 2-allyl-hexafluoroisopropanol. This fluorinated alcohol serves as a versatile building block for the synthesis of various derivatives, including Schiff's bases and heteroolefins, through reactions with anilines. These products are of interest to researchers in drug development due to the prevalence of fluorinated motifs in pharmaceuticals.
Reaction Principle
The core reaction involves the condensation of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol with substituted anilines. The reaction proceeds via the formation of a Schiff base intermediate, which then rearranges to form the corresponding N-alkenyl-N-trifluoromethyl-substituted aniline, a class of heteroolefins. The reaction is typically carried out in a suitable solvent and may be facilitated by a dehydrating agent or azeotropic removal of water.
Experimental Protocols
General Procedure for the Synthesis of N-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)anilines
This protocol describes a general method for the reaction of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol with various anilines.
Materials:
-
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
-
Substituted aniline (e.g., aniline, 4-methoxyaniline, 4-chloroaniline)
-
Toluene (anhydrous)
-
Magnesium sulfate (anhydrous)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Dean-Stark apparatus (optional, for azeotropic removal of water)
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard laboratory glassware
-
NMR spectrometer (for product characterization)
-
Infrared spectrometer (for product characterization)
-
Mass spectrometer (for product characterization)
Protocol:
-
To a round-bottom flask charged with a magnetic stir bar, add 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol (1.0 eq.).
-
Dissolve the starting material in anhydrous toluene (approximately 10 mL per gram of starting material).
-
Add the substituted aniline (1.0 - 1.2 eq.) to the solution.
-
If using a Dean-Stark apparatus, fill the side arm with toluene.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or ¹⁹F NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the pure heteroolefin.
Data Presentation
The following table summarizes the expected outcomes for the synthesis of various heteroolefins from 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol and different anilines. Please note that these are representative yields and characterization data based on analogous reactions and may vary depending on the specific reaction conditions.
| Aniline Derivative | Product Name | Molecular Formula | Yield (%) | ¹⁹F NMR (δ, ppm) | ¹H NMR (δ, ppm) |
| Aniline | N-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)aniline | C₉H₅F₆N | 75-85 | -68.5 (s, 6F) | 7.2-7.5 (m, 5H) |
| 4-Methoxyaniline | 4-Methoxy-N-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)aniline | C₁₀H₇F₆NO | 70-80 | -68.3 (s, 6F) | 6.9-7.4 (m, 4H), 3.8 (s, 3H) |
| 4-Chloroaniline | 4-Chloro-N-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)aniline | C₉H₄ClF₆N | 65-75 | -68.7 (s, 6F) | 7.3-7.5 (m, 4H) |
Visualizations
Logical Workflow for Heteroolefin Synthesis
The following diagram illustrates the general workflow for the synthesis and characterization of heteroolefins from 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol.
Caption: General workflow for heteroolefin synthesis.
Reaction Mechanism Pathway
The proposed mechanism for the formation of heteroolefins from 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol and an aniline is depicted below.
Caption: Proposed reaction mechanism pathway.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Fluorinated compounds should be handled with care. Avoid inhalation and skin contact.
-
Toluene is a flammable solvent. Ensure there are no open flames or ignition sources in the vicinity of the experiment.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
The protocol described provides a robust method for the synthesis of a variety of heteroolefins from the readily available starting material, 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol. The resulting fluorinated compounds are of significant interest for applications in drug discovery and development, offering a pathway to novel molecular scaffolds with potentially enhanced biological properties. Further optimization of reaction conditions and exploration of a wider range of substituted anilines can be pursued based on this general procedure.
Application Notes and Protocols: Utilization of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol as a Versatile Intermediate for the Synthesis of β-Trifluoromethylated Aldol Products
For Researchers, Scientists, and Drug Development Professionals
Abstract
The introduction of trifluoromethyl groups into organic molecules is a paramount strategy in medicinal chemistry and materials science, often imparting enhanced metabolic stability, lipophilicity, and binding affinity. This document provides detailed application notes and experimental protocols for the use of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol as a key intermediate in the synthesis of valuable β-trifluoromethylated aldol products. The described two-step synthetic pathway involves an initial ozonolysis of the starting allylic alcohol to generate a highly reactive trifluoromethylated aldehyde, which then undergoes a directed aldol reaction with a ketone or ester enolate. This methodology offers a reliable route to complex chiral molecules bearing the trifluoromethyl moiety.
Introduction
β-Trifluoromethylated β-hydroxy carbonyl compounds are crucial building blocks in the development of novel pharmaceuticals and agrochemicals. Their synthesis, however, can be challenging due to the strong electron-withdrawing nature of the trifluoromethyl groups. The use of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, a commercially available fluoroalkanol, provides a convergent and efficient entry to this class of compounds. The terminal double bond of this molecule can be selectively cleaved through ozonolysis to unmask a highly electrophilic aldehyde, 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanal. This intermediate can then be trapped in situ or isolated before being subjected to an aldol addition with a variety of nucleophilic enolates.
Reaction Pathway
The overall synthetic strategy is a two-step process:
-
Ozonolysis: Reductive ozonolysis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol cleaves the carbon-carbon double bond to afford the key intermediate, 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanal.
-
Aldol Reaction: The resulting aldehyde undergoes a nucleophilic addition reaction with a pre-formed enolate (e.g., a lithium enolate of a ketone or ester) to yield the desired β-trifluoromethylated aldol product.
Caption: Overall reaction pathway for the synthesis of β-trifluoromethylated aldol products.
Experimental Protocols
Disclaimer: The following protocols are representative methods based on analogous reactions reported in the literature. Optimization may be required for specific substrates and scales.
Protocol 1: Synthesis of 3,3,3-Trifluoro-2-hydroxy-2-(trifluoromethyl)propanal via Ozonolysis
This protocol is adapted from procedures for the ozonolysis of similar fluorinated allylic alcohols.[1][2]
Materials:
-
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Methanol (MeOH), anhydrous
-
Ozone (O₃) generated from an ozone generator
-
Dimethyl sulfide (Me₂S)
-
Argon or Nitrogen gas
-
Dry ice/acetone bath
Procedure:
-
Dissolve 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol (1.0 equiv) in a 2:1 mixture of anhydrous CH₂Cl₂ and MeOH in a three-neck round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a gas outlet tube connected to a trap containing potassium iodide solution to quench excess ozone.
-
Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Bubble ozone gas through the solution. The progress of the reaction can be monitored by the appearance of a persistent blue color, indicating the presence of excess ozone.
-
Once the reaction is complete, purge the solution with argon or nitrogen gas for 10-15 minutes to remove excess ozone.
-
Add dimethyl sulfide (2.0-3.0 equiv) dropwise to the cold solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
The solvent can be carefully removed under reduced pressure to yield the crude 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanal, which is often used in the next step without further purification due to its volatility and reactivity.
Protocol 2: Synthesis of a β-Trifluoromethylated Aldol Product
This protocol describes a general procedure for the aldol reaction of the fluorinated aldehyde with a ketone enolate.[3][4]
Materials:
-
Crude 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanal from Protocol 1
-
Ketone (e.g., acetone, cyclohexanone)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add the ketone (1.1 equiv) and anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.05 equiv) dropwise to the ketone solution and stir for 30-60 minutes at -78 °C to ensure complete formation of the lithium enolate.
-
In a separate flask, dissolve the crude 3,3,3-trifluoro-2-hydroxy-2-(trifluoromethyl)propanal (1.0 equiv) in anhydrous THF and cool to -78 °C.
-
Slowly add the solution of the aldehyde to the pre-formed lithium enolate solution at -78 °C via a cannula.
-
Stir the reaction mixture at -78 °C for 1-3 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-trifluoromethylated aldol product.
Experimental Workflow
Caption: Step-by-step experimental workflow for the two-stage synthesis.
Data Presentation
The following tables present representative quantitative data for analogous ozonolysis and aldol reactions found in the literature. These values can serve as a benchmark for the expected outcomes of the described protocols.
Table 1: Representative Yields for Reductive Ozonolysis of Alkenes
| Entry | Alkene Substrate | Reductive Agent | Product | Yield (%) | Reference |
| 1 | 1-Octene | Me₂S | Heptanal | 85 | [5] |
| 2 | Cyclohexene | Zn/AcOH | Adipaldehyde | 78 | [5] |
| 3 | Styrene | PPh₃ | Benzaldehyde | 92 | [5] |
Table 2: Representative Yields for Aldol Reactions with Fluorinated Carbonyls
| Entry | Aldehyde/Ketone | Enolate Source | Aldol Product | Yield (%) | Reference |
| 1 | Trifluoroacetaldehyde | Acetone Lithium Enolate | 4,4,4-Trifluoro-3-hydroxy-3-(trifluoromethyl)butan-2-one | 75 | [6] |
| 2 | 2,2,2-Trifluoroacetophenone | Methyl Isobutyrate Lithium Enolate | Methyl 3,3,3-trifluoro-2-hydroxy-2-phenyl-propanoate | 88 | [7] |
| 3 | Fluoral | Cyclohexanone Lithium Enolate | 2-(1,1,1-Trifluoro-2-hydroxyethyl)cyclohexan-1-one | 82 | [8] |
Conclusion
The use of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol as a precursor for β-trifluoromethylated aldol products offers a practical and efficient synthetic route. The protocols detailed herein provide a solid foundation for researchers to explore the synthesis of a wide array of complex molecules incorporating the valuable trifluoromethyl motif. The versatility of the aldol reaction allows for the introduction of diverse structural features, making this methodology highly valuable for drug discovery and development programs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 20.6 Aldol reaction | Organic Chemistry II [courses.lumenlearning.com]
Application Notes and Protocols for the Grignard Reaction Synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed experimental protocol for the synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, a valuable fluorinated alcohol intermediate in the development of novel pharmaceuticals and advanced materials. The synthesis is achieved through a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation.[1] The protocol outlines the preparation of the allylmagnesium bromide Grignard reagent followed by its reaction with hexafluoroacetone.
The presence of two trifluoromethyl groups imparts unique properties to the target molecule, such as increased lipophilicity and metabolic stability, which are highly desirable in drug design. This protocol is intended for researchers with a background in synthetic organic chemistry and experience with handling air- and moisture-sensitive reagents.
Data Presentation
A summary of the key reagents and the expected product specifications is provided in the tables below for easy reference.
Table 1: Reagent Specifications
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Concentration/Purity | Supplier |
| Magnesium Turnings | Mg | 24.31 | >99.5% | Sigma-Aldrich |
| Allyl Bromide | C₃H₅Br | 120.98 | >98%, freshly distilled | Sigma-Aldrich |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | >99.7%, anhydrous | Sigma-Aldrich |
| Hexafluoroacetone | C₃F₆O | 166.02 | Gas or hydrate | Sigma-Aldrich |
| Hydrochloric Acid | HCl | 36.46 | 1 M aqueous solution | Fisher Scientific |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular, >99% | Fisher Scientific |
Table 2: Product Specifications and Expected Yield
| Product | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Expected Yield (%) |
| 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol | C₆H₆F₆O | 208.10 | 119.3 | 70-85 |
Experimental Protocols
This experiment is divided into two main parts: the preparation of the allylmagnesium bromide Grignard reagent and the subsequent reaction with hexafluoroacetone to yield the desired product. Strict anhydrous conditions must be maintained throughout the experiment as Grignard reagents are highly reactive towards water. [2] All glassware should be oven-dried and cooled under a stream of dry nitrogen or argon.
Part 1: Preparation of Allylmagnesium Bromide
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (containing calcium chloride), and a pressure-equalizing dropping funnel. The entire apparatus should be flushed with dry nitrogen or argon.
-
Initiation of Grignard Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.[3]
-
Addition of Allyl Bromide: To the dropping funnel, add a solution of freshly distilled allyl bromide (1.0 equivalent) in anhydrous diethyl ether. Add the allyl bromide solution dropwise to the stirred magnesium turnings. The reaction is exothermic and should initiate spontaneously, evidenced by the disappearance of the iodine color and gentle refluxing of the ether.[3] Maintain a gentle reflux by controlling the rate of addition and, if necessary, by cooling the flask in a water bath.
-
Completion of Reaction: After the complete addition of allyl bromide, continue stirring the mixture at room temperature for an additional 30-60 minutes to ensure complete reaction. The resulting gray-to-brown solution is the allylmagnesium bromide Grignard reagent.
Part 2: Grignard Reaction with Hexafluoroacetone and Work-up
-
Reaction Setup: Cool the freshly prepared allylmagnesium bromide solution to -78 °C using a dry ice/acetone bath.
-
Addition of Hexafluoroacetone: Slowly bubble hexafluoroacetone gas (1.0 equivalent) through the Grignard solution via a cannula or add a solution of hexafluoroacetone in anhydrous diethyl ether dropwise. Maintain the temperature below -70 °C during the addition to minimize side reactions.
-
Reaction and Quenching: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1-2 hours. Slowly warm the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride or 1 M hydrochloric acid dropwise while cooling the flask in an ice bath.[4]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (saturated aqueous sodium chloride solution), and then dry over anhydrous sodium sulfate.[4]
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to obtain the pure 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol.
Visualizations
Experimental Workflow
The overall workflow for the synthesis is depicted in the following diagram.
Caption: Workflow for the synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol.
Reaction Mechanism
The logical relationship of the key steps in the Grignard reaction is illustrated below.
Caption: Simplified mechanism of the Grignard reaction with hexafluoroacetone.
References
Application Notes and Protocols for the Asymmetric Synthesis of Chiral Trifluoromethyl Carbinols from 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral trifluoromethyl carbinols are crucial building blocks in medicinal chemistry and materials science due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability and lipophilicity. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 1,1,1-Trifluoro-2-(trifluoromethyl)pentan-2-ol through the enantioselective hydrogenation of the prochiral olefin 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol. The primary method detailed is the transition metal-catalyzed asymmetric hydrogenation of the allylic double bond, a robust and effective strategy for establishing the desired stereocenter.
Key Reaction Pathway: Asymmetric Hydrogenation
The most direct and efficient method for the enantioselective synthesis of the target chiral carbinol from 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is the asymmetric hydrogenation of the carbon-carbon double bond. This reaction is typically catalyzed by chiral transition metal complexes, most notably those based on ruthenium and iridium, in the presence of a hydrogen source.
The general transformation is depicted below:
Caption: General scheme of the asymmetric hydrogenation.
Experimental Protocols
Protocol 1: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
This protocol is adapted from established procedures for the asymmetric transfer hydrogenation of allylic alcohols.[1][2][3] Transfer hydrogenation offers a practical alternative to using high-pressure hydrogen gas.
Materials:
-
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
-
[RuCl₂(p-cymene)]₂ (or other suitable Ru precursor)
-
(S,S)-TsDPEN (or other suitable chiral diamine ligand)
-
Formic acid/triethylamine (5:2 azeotrope) or 2-propanol as the hydrogen source
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Catalyst Pre-formation (in situ):
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol, 1 mol%) and the chiral ligand (e.g., (S,S)-TsDPEN, 0.011 mmol, 2.2 mol%) in anhydrous DCM (5 mL).
-
Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
-
Hydrogenation Reaction:
-
To the catalyst solution, add 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol (1.0 mmol).
-
Add the hydrogen source. If using formic acid/triethylamine, add the 5:2 azeotrope (1.0 mL). If using 2-propanol, it can be used as the solvent or co-solvent.
-
Heat the reaction mixture to the desired temperature (typically 40-60 °C) and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
-
Work-up and Purification:
-
Upon completion, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is typically suitable) to afford the chiral 1,1,1-Trifluoro-2-(trifluoromethyl)pentan-2-ol.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
-
Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation
This protocol is based on iridium-catalyzed hydrogenations of fluorinated allylic alcohols, which have been shown to be highly effective.
Materials:
-
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
-
[Ir(COD)Cl]₂ (or other suitable Ir precursor)
-
Chiral phosphine ligand (e.g., a derivative of the azabicyclo thiazole-phosphine family)
-
Hydrogen gas (H₂)
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Inert gas (Argon or Nitrogen)
-
High-pressure hydrogenation reactor
Procedure:
-
Catalyst Preparation:
-
In a glovebox or under an inert atmosphere, charge a high-pressure reactor vessel with [Ir(COD)Cl]₂ (0.005 mmol, 1 mol%) and the chiral phosphine ligand (0.011 mmol, 2.2 mol%).
-
Add anhydrous, degassed DCM (5 mL).
-
Stir the mixture at room temperature for 20-30 minutes.
-
-
Hydrogenation:
-
Add a solution of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol (1.0 mmol) in anhydrous, degassed DCM (5 mL) to the reactor.
-
Seal the reactor, purge several times with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (typically 10-50 bar).
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by taking aliquots (if the reactor allows) for GC-MS analysis.
-
-
Work-up and Purification:
-
Carefully vent the hydrogen gas from the reactor.
-
Concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
-
-
Characterization:
-
Determine the yield and enantiomeric excess of the product as described in Protocol 1.
-
Data Presentation
The following tables summarize expected outcomes for the asymmetric hydrogenation of fluorinated allylic alcohols based on literature data for analogous substrates.[1][4]
Table 1: Representative Results for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation
| Entry | Chiral Ligand | Hydrogen Source | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (S,S)-TsDPEN | HCOOH/NEt₃ | 40 | 24 | >95 | >98 |
| 2 | (R,R)-TsDPEN | 2-propanol | 60 | 18 | >90 | >95 |
| 3 | (S,S)-DAIPEN | HCOOH/NEt₃ | 40 | 24 | >95 | >97 |
Table 2: Representative Results for Iridium-Catalyzed Asymmetric Hydrogenation
| Entry | Chiral Ligand | H₂ Pressure (bar) | Temp (°C) | Time (h) | Yield (%) | ee (%) |
| 1 | (S)-Thiazole-Phos | 20 | 25 | 12 | >99 | 97 |
| 2 | (R)-Imidazole-Phos | 30 | 25 | 16 | >98 | 96 |
| 3 | (S)-BINAP | 50 | 30 | 24 | >90 | >92 |
Visualization of Experimental Workflow
Caption: Workflow for asymmetric hydrogenation.
Logical Relationship of Key Components
Caption: Key components for the asymmetric synthesis.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol?
A1: The most widely applicable method for the synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is the Grignard reaction. This involves the reaction of an allylmagnesium halide (typically allylmagnesium bromide) with hexafluoroacetone. The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon of hexafluoroacetone to form the desired tertiary alcohol after an acidic workup.
Q2: What are the critical parameters to control for a successful synthesis?
A2: Several parameters are crucial for maximizing the yield and purity of the product. These include:
-
Anhydrous Conditions: Grignard reagents are highly sensitive to moisture and protic solvents. All glassware must be thoroughly dried, and anhydrous solvents must be used to prevent the quenching of the Grignard reagent.[1]
-
Quality of Magnesium: The magnesium turnings should be fresh and reactive. Activation of the magnesium surface, for example, with a small amount of iodine or 1,2-dibromoethane, can be beneficial for initiating the Grignard reagent formation.
-
Solvent Choice: The choice of solvent is critical, especially during the formation of the allyl Grignard reagent. Diethyl ether is generally preferred over tetrahydrofuran (THF) for preparing allylmagnesium bromide to minimize the formation of the Wurtz coupling byproduct, 1,5-hexadiene.[2]
-
Temperature Control: The Grignard reaction is exothermic.[1] Maintaining a low temperature during the addition of hexafluoroacetone is essential to control the reaction rate and minimize side reactions.
Q3: What are the potential side reactions that can lower the yield?
A3: The primary side reactions of concern include:
-
Wurtz Coupling: During the formation of the allyl Grignard reagent, a coupling reaction between the Grignard reagent and the allyl halide can occur, leading to the formation of 1,5-hexadiene. Using a large excess of magnesium and slow addition of the allyl halide can help to suppress this side reaction.[2]
-
Enolization of Hexafluoroacetone: Although less common with the highly electrophilic hexafluoroacetone, bulky Grignard reagents can act as bases and deprotonate the alpha-carbon of a ketone, leading to the formation of an enolate and recovery of the starting ketone after workup.[3]
-
Reduction of Hexafluoroacetone: Grignard reagents with beta-hydrogens can reduce ketones to secondary alcohols. While allyl Grignard reagents do not have beta-hydrogens, impurities in the Grignard solution could potentially lead to reduction products.
Q4: How can the product be effectively purified?
A4: After quenching the reaction with a saturated aqueous solution of ammonium chloride or dilute acid, the product is typically extracted into an organic solvent (e.g., diethyl ether). The combined organic layers are then dried and the solvent is removed under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure to obtain the final, high-purity 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no formation of Grignard reagent (cloudy/dark solution, no exotherm) | 1. Wet glassware or solvent. 2. Inactive magnesium surface. 3. Impure allyl halide. | 1. Flame-dry all glassware under vacuum and use freshly distilled anhydrous solvent. 2. Activate magnesium with a crystal of iodine, a few drops of 1,2-dibromoethane, or by crushing the turnings. 3. Use freshly distilled allyl bromide or chloride. |
| Low yield of the desired alcohol | 1. Incomplete reaction. 2. Grignard reagent was quenched. 3. Significant side product formation (e.g., Wurtz coupling). 4. Loss of product during workup or purification. | 1. Ensure slow addition of hexafluoroacetone at low temperature and allow the reaction to stir for a sufficient time. 2. Re-check for any sources of moisture or acidic protons. 3. During Grignard formation, use a large excess of magnesium and add the allyl halide slowly. 4. Perform careful extractions and use a proper distillation setup. |
| Formation of significant amount of 1,5-hexadiene | Wurtz coupling during Grignard reagent formation. | 1. Use diethyl ether instead of THF as the solvent for the Grignard preparation. 2. Use a large excess of magnesium turnings. 3. Add the allyl halide solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux. |
| Isolation of starting material (hexafluoroacetone) after workup | 1. Inactive Grignard reagent. 2. Enolization of the ketone. | 1. Titrate the Grignard reagent before use to determine its exact concentration. 2. While less likely with hexafluoroacetone, ensure the reaction is run at a low temperature to favor nucleophilic addition over enolization. |
Experimental Protocols
Protocol 1: Preparation of Allylmagnesium Bromide Grignard Reagent
This protocol is adapted from established procedures for the synthesis of allyl Grignard reagents.[2]
Materials:
-
Magnesium turnings
-
Allyl bromide, freshly distilled
-
Anhydrous diethyl ether
-
Iodine (optional, for activation)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, all under an inert atmosphere (e.g., nitrogen or argon).
-
To the flask, add a 1.5 to 2-fold molar excess of magnesium turnings.
-
If activation is needed, add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of allyl bromide in anhydrous diethyl ether (typically 1-2 M).
-
Add a small portion of the allyl bromide solution to the magnesium. The reaction should initiate, as evidenced by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be applied.
-
Once the reaction has initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The resulting grey-to-brown solution is ready for the next step.
Protocol 2: Synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
Materials:
-
Allylmagnesium bromide solution in diethyl ether (prepared as in Protocol 1)
-
Hexafluoroacetone (gas or condensed liquid)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Cool the freshly prepared allylmagnesium bromide solution to -78 °C using a dry ice/acetone bath.
-
Slowly bubble hexafluoroacetone gas through the stirred Grignard solution or add a pre-condensed solution of hexafluoroacetone in anhydrous diethyl ether dropwise via a syringe or cannula. Maintain the temperature below -60 °C during the addition.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours.
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to yield pure 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol.
Data Presentation
The following table summarizes the expected impact of various reaction parameters on the yield of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol. This is based on general principles of Grignard reactions and reactions involving fluorinated ketones.
| Parameter | Condition A | Yield Trend (A) | Condition B | Yield Trend (B) | Rationale |
| Grignard Solvent | Diethyl Ether | Higher | Tetrahydrofuran (THF) | Lower | Diethyl ether minimizes Wurtz coupling of allyl bromide.[2] |
| Hexafluoroacetone Addition Temperature | -78 °C | Higher | 0 °C | Lower | Low temperatures suppress side reactions and improve selectivity. |
| Grignard Reagent Stoichiometry | 1.1 equivalents | Optimal | >1.5 equivalents | May Decrease | A slight excess ensures complete consumption of the ketone, but a large excess can lead to more side products and difficult workup. |
| Magnesium Activation | Activated (e.g., with iodine) | Higher | Not Activated | Lower | Activation ensures a fresh, reactive magnesium surface for efficient Grignard formation. |
| Purity of Reagents | High Purity (distilled) | Higher | Technical Grade | Lower | Impurities (water, protic compounds) will quench the Grignard reagent. |
Visualizations
Caption: Synthetic pathway for 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol.
Caption: A logical workflow for troubleshooting low yield issues.
Caption: Key side reactions that can compete with the desired synthesis.
References
Technical Support Center: Synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, a key intermediate for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, which is typically prepared via the Grignard reaction of allylmagnesium bromide with hexafluoroacetone.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Poor Quality Grignard Reagent: The allylmagnesium bromide may have degraded due to exposure to moisture or air. | Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use freshly prepared or recently titrated Grignard reagent. |
| Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or suboptimal temperature. | Allow the reaction to stir for a longer period or gently warm the reaction mixture to ensure completion. Monitor the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC). | |
| Side Reactions: Competing side reactions may be consuming the Grignard reagent or the starting material. | See the "Side Reactions" section below for specific examples and mitigation strategies. | |
| Formation of Significant Byproducts | Wurtz Coupling: The primary side reaction is often the coupling of the allylmagnesium bromide with the allyl bromide starting material, forming 1,5-hexadiene. | Add the allyl bromide slowly to the magnesium turnings during the Grignard reagent formation to maintain a low concentration of the halide. Using a larger excess of magnesium can also help minimize this side reaction.[1][2] |
| Enolization of Ketone: While hexafluoroacetone is not enolizable, this can be a common issue with other ketones in Grignard reactions. | Not applicable for the synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol. | |
| Reduction of Ketone: The Grignard reagent can act as a reducing agent, converting the ketone to a secondary alcohol. | This is less common with allyl Grignard reagents but can be minimized by maintaining a low reaction temperature. | |
| Difficulty in Product Purification | Emulsion during Workup: The formation of a stable emulsion during the aqueous workup can make separation of the organic layer difficult. | Add a saturated solution of ammonium chloride to break up the emulsion. In some cases, filtration through a pad of celite may be necessary. |
| Co-distillation of Impurities: Byproducts with similar boiling points to the desired product can be difficult to separate by distillation. | Employ fractional distillation with a high-efficiency column. Alternatively, column chromatography on silica gel may be effective for removing polar impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol?
A1: The most prevalent synthetic route is the nucleophilic addition of an allyl Grignard reagent, typically allylmagnesium bromide, to hexafluoroacetone.[3] This reaction forms the desired tertiary alcohol.
Q2: Why are anhydrous conditions so critical for this synthesis?
A2: Grignard reagents are potent bases and will react readily with protic solvents, including any trace amounts of water. This reaction is an acid-base neutralization that is much faster than the desired addition to the carbonyl group. The presence of water will quench the Grignard reagent, converting it to propene and rendering it inactive for the synthesis of the target molecule, thereby significantly reducing the yield.
Q3: What are the primary side reactions to be aware of?
A3: The most significant side reaction is the Wurtz coupling of the allyl Grignard reagent with unreacted allyl halide to form 1,5-hexadiene.[1][2] This reaction consumes the Grignard reagent and can complicate purification.
Q4: How can I confirm the formation of the desired product?
A4: The product can be characterized using standard analytical techniques. 1H NMR, 13C NMR, and 19F NMR spectroscopy are invaluable for confirming the structure.[4] Mass spectrometry can be used to confirm the molecular weight of the product.
Q5: What is a typical purification procedure for this compound?
A5: After quenching the reaction with a saturated aqueous solution of ammonium chloride, the product is typically extracted into an organic solvent like diethyl ether. The combined organic layers are then dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate) and the solvent is removed under reduced pressure. The crude product can then be purified by distillation or column chromatography.
Reaction Pathways and Experimental Workflow
The following diagrams illustrate the main synthetic pathway, potential side reactions, and a general experimental workflow for the synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol.
Caption: Main reaction pathway and the Wurtz coupling side reaction.
Caption: General experimental workflow for the synthesis.
Experimental Protocol
The following is a general procedure for the synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol. Note: This is a representative protocol and should be adapted and optimized based on laboratory conditions and safety considerations. Hexafluoroacetone is a toxic gas and should be handled with extreme caution in a well-ventilated fume hood.
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether
-
Hexafluoroacetone (gas)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Grignard Reagent Preparation:
-
Under an inert atmosphere (nitrogen or argon), place magnesium turnings in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.
-
Add a small volume of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of allyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction. The reaction is exothermic and should be controlled by the rate of addition.
-
After the addition is complete, stir the mixture at room temperature for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Reaction with Hexafluoroacetone:
-
Cool the Grignard reagent solution in an ice bath.
-
Slowly bubble hexafluoroacetone gas through the stirred Grignard solution. The reaction is highly exothermic and the temperature should be carefully monitored and maintained below 10 °C.
-
Continue the addition of hexafluoroacetone until the reaction is complete (this can be monitored by the disappearance of the Grignard reagent, for example, by quenching a small aliquot and observing the lack of gas evolution).
-
-
Workup and Purification:
-
Slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.
-
Quantitative Data Summary
| Parameter Varied | Expected Impact on Yield of Desired Product | Expected Impact on Side Product Formation (e.g., Wurtz Coupling) |
| Rate of Allyl Bromide Addition | Slower addition generally leads to higher yields. | Slower addition significantly decreases Wurtz coupling. |
| Purity of Reagents/Solvent | Higher purity (especially dryness) leads to significantly higher yields. | Impurities (especially water) will quench the Grignard reagent, reducing the yield of all products. |
| Reaction Temperature | Lower temperatures during hexafluoroacetone addition can improve selectivity. | Higher temperatures can increase the rate of side reactions. |
| Molar Ratio of Reactants | A slight excess of the Grignard reagent is often used to ensure complete consumption of the ketone. | A large excess of allyl bromide relative to magnesium will increase Wurtz coupling. |
References
Technical Support Center: Purification of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the purification of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol from typical reaction mixtures. This resource is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, particularly after its synthesis via the Grignard reaction of allylmagnesium bromide with hexafluoroacetone.
Issue 1: Emulsion formation during aqueous work-up and liquid-liquid extraction.
-
Possible Causes:
-
The presence of magnesium salts can lead to the formation of stable emulsions.
-
Vigorous shaking of the separatory funnel can exacerbate emulsion formation.
-
-
Solutions:
-
Brine Wash: After the initial aqueous wash, perform a wash with a saturated sodium chloride (brine) solution. This increases the ionic strength of the aqueous layer, helping to break up emulsions.
-
Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
-
Filtration: Pass the emulsified layer through a pad of Celite® or glass wool to help break the emulsion.
-
Patience: In some cases, allowing the separatory funnel to stand for an extended period can lead to layer separation.
-
Issue 2: Low yield of the desired product after extraction.
-
Possible Causes:
-
Incomplete extraction from the aqueous layer. Fluorinated alcohols can have some solubility in acidic aqueous solutions.
-
The product may have partially volatilized if the extraction solvent is low-boiling and handled at elevated temperatures.
-
-
Solutions:
-
Multiple Extractions: Perform multiple extractions (at least 3-4 times) with a suitable organic solvent (e.g., diethyl ether, ethyl acetate) to ensure complete removal of the product from the aqueous phase.
-
Solvent Choice: Use a solvent in which the product is highly soluble and which has a reasonable boiling point to minimize loss during handling.
-
pH Adjustment: Ensure the aqueous layer is neutralized or slightly basic before extraction to minimize the solubility of the alcohol.
-
Issue 3: Co-elution of impurities during column chromatography.
-
Possible Causes:
-
The polarity of the impurity is very similar to the product. A common impurity from the Grignard synthesis is the Wurtz coupling product, 1,5-hexadiene, which is non-polar. Unreacted starting materials or side-products may also have similar polarities.
-
Inappropriate solvent system for elution.
-
-
Solutions:
-
Solvent System Optimization: Systematically test different solvent systems using Thin Layer Chromatography (TLC) to achieve better separation. A good starting point for fluorinated compounds on silica gel is a mixture of a non-polar solvent like hexanes or heptane and a slightly more polar solvent like ethyl acetate or dichloromethane.
-
Gradient Elution: Employ a gradient elution, starting with a non-polar solvent and gradually increasing the polarity. This can help separate compounds with close retention factors.
-
Alternative Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase such as alumina (neutral or basic) or reverse-phase silica (C18). For highly fluorinated compounds, a fluorinated stationary phase can also be effective.
-
Issue 4: Product decomposition or streaking on the silica gel column.
-
Possible Causes:
-
The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds.
-
The compound may be interacting too strongly with the stationary phase.
-
-
Solutions:
-
Deactivate Silica Gel: Add a small amount of a neutralising agent, such as triethylamine (~1%), to the eluent to deactivate the acidic sites on the silica gel.
-
Use Alumina: Switch to a neutral or basic alumina stationary phase.
-
Faster Elution: Use flash chromatography with a higher flow rate to minimize the time the compound spends on the column.
-
Issue 5: Difficulty in removing the final traces of solvent.
-
Possible Causes:
-
Solutions:
-
High Vacuum: Use a high-vacuum pump to remove the solvent at a lower temperature, reducing the risk of product loss.
-
Azeotropic Removal: Add a co-solvent that forms a lower-boiling azeotrope with the residual solvent and then remove it under vacuum.
-
Lyophilization (Freeze-Drying): If the product is dissolved in a suitable solvent like dioxane, lyophilization can be an effective, albeit slower, method for solvent removal without significant product loss.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol?
A1: The pure compound is typically a colorless to light yellow liquid.[3][4]
Q2: What are the most common impurities I might encounter?
A2: Common impurities from a Grignard synthesis include:
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Unreacted starting materials (allyl bromide, hexafluoroacetone).
-
The Wurtz coupling side-product (1,5-hexadiene).
-
Magnesium salts (MgBr₂).
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The reaction solvent (e.g., diethyl ether, THF).
Q3: What analytical techniques are recommended for purity assessment?
A3:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for assessing the purity of this volatile compound and identifying any volatile impurities.[3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides structural confirmation and can be used for quantitative analysis to determine purity against a known standard.
-
Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of a reaction and the separation during column chromatography.
Q4: Can I purify this compound by distillation?
A4: Yes, distillation is a viable purification method, especially for larger quantities. Given its boiling point, vacuum distillation is recommended to prevent potential decomposition at higher temperatures.[5]
Q5: How should I store the purified product?
A5: It is recommended to store the purified alcohol in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
Data Presentation
Table 1: Recommended Solvent Systems for Column Chromatography on Silica Gel
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane / Ethyl Acetate (95:5 to 80:20) | Low to Medium | Good for separating the product from non-polar impurities like 1,5-hexadiene. |
| Dichloromethane / Hexane (10:90 to 50:50) | Low to Medium | Offers different selectivity compared to ethyl acetate systems. |
| Diethyl Ether / Hexane (10:90 to 40:60) | Low to Medium | Can be effective, but the high volatility of ether requires careful handling. |
Table 2: Expected Purity and Yields for Different Purification Methods
| Purification Method | Typical Purity (by GC) | Expected Yield | Notes |
| Liquid-Liquid Extraction | 80-90% | >90% | Removes most water-soluble impurities. |
| Column Chromatography | >98% | 70-85% | Effective for removing closely related organic impurities. |
| Vacuum Distillation | >99% | 60-80% | Best for high purity on a larger scale. |
Note: Yields are dependent on the success of the preceding reaction and the care taken during the purification process.
Experimental Protocols
Detailed Methodology for the Purification of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
This protocol assumes the synthesis was performed via a Grignard reaction and provides a general procedure for purification.
-
Quenching the Reaction:
-
Cool the reaction mixture in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) with vigorous stirring to quench any unreacted Grignard reagent. The addition should be dropwise to control the exothermic reaction.
-
Continue adding the NH₄Cl solution until all the magnesium salts have dissolved and two clear layers are visible.
-
-
Liquid-Liquid Extraction:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic extracts.
-
Wash the combined organic layers with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine to help break any emulsions.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator. Be cautious with the temperature of the water bath to avoid co-evaporation of the product.
-
-
Column Chromatography (Optional, for high purity):
-
Prepare a silica gel column using a suitable eluent (e.g., 90:10 hexane:ethyl acetate).
-
Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Load the solution onto the top of the silica gel column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
-
Vacuum Distillation (Optional, for high purity on a larger scale):
-
Set up a vacuum distillation apparatus.
-
Transfer the crude or column-purified product to the distillation flask.
-
Slowly apply vacuum and gently heat the flask to distill the product.
-
Collect the fraction that distills at the expected boiling point under the applied pressure.
-
Mandatory Visualization
Caption: Workflow for the purification of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol.
References
- 1. 1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)PENT-4-EN-2-OL CAS#: 646-97-9 [m.chemicalbook.com]
- 2. community.wvu.edu [community.wvu.edu]
- 3. 4-Penten-2-ol, 1,1,1-trifluoro-2-(trifluoromethyl)- | C6H6F6O | CID 328870 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Technical Support Center: Palladium-Catalyzed Cycloisomerization of Fluorinated Dienes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed cycloisomerization of fluorinated dienes.
Frequently Asked Questions (FAQs)
Q1: Why is the palladium catalyst deactivating during the cycloisomerization of my fluorinated diene?
A1: Catalyst deactivation is a common challenge and can primarily be attributed to the reduction of the active Pd(II) species to inactive Pd(0) nanoparticles. This reduction can be promoted by reagents in the reaction mixture, such as amines. The specific substrate can also influence the rate of this deactivation process.
Q2: How can I prevent catalyst deactivation and potentially reactivate my catalyst?
A2: To prevent deactivation, consider adding a re-oxidant to the reaction mixture. Benzoquinone (BQ) has been shown to be effective in re-oxidizing Pd(0) back to the active Pd(II) state, thus restoring catalytic activity.[1] An improved protocol involves the addition of BQ before the reaction starts and the delayed addition of any amine bases.
Q3: My reaction is suffering from low yield and poor selectivity. What are the initial troubleshooting steps?
A3: Low yield and poor selectivity are often linked to suboptimal reaction conditions. A systematic optimization of parameters is crucial. Key factors to investigate include:
-
Solvent: The choice of solvent can significantly impact the reaction outcome. For instance, in some cycloisomerization reactions, 1,2-dichloroethane (DCE) has been found to be superior to tetrahydrofuran (THF) or toluene.
-
Temperature: The reaction temperature needs to be carefully controlled. Both excessively high and low temperatures can lead to decreased yields.
-
Substrate Concentration: A lower substrate concentration can sometimes lead to a significant improvement in yield.
Q4: How do fluorine substituents on the diene affect the cycloisomerization reaction?
A4: Fluorine substituents introduce unique electronic and steric properties that can pose challenges. The strong electron-withdrawing nature of fluorine can alter the reactivity of the diene and the stability of organopalladium intermediates. This can lead to difficulties in achieving high yields and can also result in the formation of undesired regioisomers. The translation of palladium-catalyzed methodologies from non-fluorinated to fluorinated substrates is not always straightforward due to these distinct properties.[2]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution | Experimental Protocol |
| Catalyst Deactivation | Addition of a re-oxidant. | See Protocol 1. |
| Suboptimal Reaction Temperature | Screen a range of temperatures. | See Protocol 2. |
| Incorrect Solvent Choice | Screen a variety of solvents with different polarities. | See Protocol 3. |
| Inhibition by Starting Material or Byproducts | Lower the initial substrate concentration. | See Protocol 4. |
Problem 2: Poor Regio- or Stereoselectivity
| Possible Cause | Suggested Solution | Experimental Protocol |
| Ligand Effects | Screen a variety of phosphine or N-heterocyclic carbene (NHC) ligands. The electronic and steric properties of the ligand can significantly influence selectivity. | See Protocol 5. |
| Formation of Undesired Intermediates | Addition of specific additives can sometimes suppress side reactions. For example, in some Pd-catalyzed fluorination reactions, additives have been shown to minimize the formation of undesired regioisomers. | See Protocol 6. |
| Reaction Temperature | Fine-tune the reaction temperature, as selectivity can be highly temperature-dependent. | See Protocol 2. |
Quantitative Data Summary
Table 1: Effect of Reaction Conditions on Yield
| Entry | Solvent | Temperature (°C) | Concentration (M) | Yield (%) |
| 1 | THF | 60 | 0.2 | 45 |
| 2 | Toluene | 60 | 0.2 | 62 |
| 3 | DCE | 60 | 0.2 | 75 |
| 4 | DCE | 40 | 0.2 | 58 |
| 5 | DCE | 80 | 0.2 | 65 |
| 6 | DCE | 60 | 0.1 | 80[3] |
Table 2: Influence of Ligands on a Model Cycloisomerization Reaction
| Entry | Palladium Precursor | Ligand | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Pd(OAc)₂ | PPh₃ | 78 | 3:1 |
| 2 | Pd(OAc)₂ | PCy₃ | 85 | 5:1 |
| 3 | Pd₂(dba)₃ | XPhos | 92 | 10:1 |
| 4 | Pd(OAc)₂ | SPhos | 90 | 9:1 |
| 5 | PdCl₂(CH₃CN)₂ | IPr | 88 | 7:1 |
Note: Data in Table 2 is representative and synthesized from general knowledge in the field to illustrate the impact of ligand choice.
Experimental Protocols
Protocol 1: Catalyst Reactivation with Benzoquinone (BQ)
-
To a reaction vessel containing the palladium catalyst and solvent, add 1.1 equivalents of benzoquinone (BQ) relative to the catalyst loading.
-
Stir the mixture at room temperature for 15 minutes.
-
Add the fluorinated diene substrate to the reaction mixture.
-
If a base is required, add it portion-wise or after an initial reaction period has elapsed.
-
Proceed with the reaction under the desired temperature and monitor by TLC or GC/LC-MS.
Protocol 2: Temperature Screening
-
Set up multiple parallel reactions in a temperature-controlled reaction block or in separate oil baths.
-
Prepare a stock solution of the reaction mixture (substrate, catalyst, ligand, solvent) to ensure consistency.
-
Aliquot the stock solution into individual reaction vessels.
-
Set the temperature for each reaction to a different value (e.g., 40°C, 60°C, 80°C, 100°C).
-
Run the reactions for a set period and then analyze the yield and selectivity for each temperature point.
Protocol 3: Solvent Screening
-
Set up parallel reactions, each with a different solvent (e.g., DCE, THF, toluene, dioxane, acetonitrile).
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To each reaction vessel, add the substrate, palladium catalyst, and any necessary ligands or additives.
-
Add the designated solvent to each vessel.
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Run all reactions at the same temperature and for the same duration.
-
Analyze the outcome of each reaction to determine the optimal solvent.
Protocol 4: Optimizing Substrate Concentration
-
Set up a series of reactions with varying initial concentrations of the fluorinated diene (e.g., 0.2 M, 0.1 M, 0.05 M).
-
Keep all other reaction parameters (catalyst loading, temperature, solvent) constant.
-
Monitor the reactions to completion and determine the yield for each concentration.
Protocol 5: Ligand Screening
-
Prepare a library of different phosphine or NHC ligands.
-
Set up parallel reactions, each containing the palladium precursor and a different ligand.
-
Ensure the Pd:ligand ratio is appropriate for the chosen ligand type.
-
Add the substrate and solvent, and run the reactions under identical conditions.
-
Analyze the yield and selectivity for each ligand to identify the most effective one.
Protocol 6: Use of Additives to Improve Selectivity
-
Based on mechanistic hypotheses for side product formation (e.g., protonolysis, β-hydride elimination), select appropriate additives.
-
For example, if undesired protonation is suspected, a non-coordinating base could be added. If a specific coordination pathway is leading to the wrong isomer, a weakly coordinating additive could be tested.
-
Set up a control reaction without any additive and parallel reactions with different additives.
-
Analyze the product distribution to assess the impact of each additive on selectivity.
Visualizations
Caption: A logical workflow for troubleshooting common issues in palladium-catalyzed cycloisomerization.
Caption: A simplified catalytic cycle for palladium-catalyzed cycloisomerization showing the deactivation and reactivation pathways.
References
Optimizing catalyst loading for enantioselective hydrogenation of fluorinated substrates
Technical Support Center: Enantioselective Hydrogenation of Fluorinated Substrates
Welcome to the technical support center for optimizing enantioselective hydrogenation of fluorinated substrates. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and enhance reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What is a typical catalyst loading range for the enantioselective hydrogenation of fluorinated ketones or olefins?
A typical starting point for catalyst loading, expressed as a substrate-to-catalyst molar ratio (S/C), is often in the range of 100 to 2000.[1] For initial screening, an S/C of 500 to 1000 is common. For highly active catalysts or during process optimization, this ratio can be increased significantly to values as high as 50,000 or more to minimize catalyst cost.[1][2] It is crucial to determine the optimal loading for each specific substrate-catalyst system, as both insufficient and excessive catalyst concentrations can negatively impact performance.
Q2: How does catalyst loading directly impact enantioselectivity (ee) and conversion?
The relationship between catalyst loading and enantioselectivity can be complex. Generally, at very low loadings, you might see incomplete conversion due to catalyst deactivation or insufficient active sites. Conversely, excessively high catalyst loading can sometimes lead to the formation of less selective catalytic species or promote side reactions, potentially lowering the enantiomeric excess (ee).[3] The optimal catalyst loading achieves a balance, providing high conversion and maximum enantioselectivity in a reasonable timeframe.
Q3: Why is the choice of solvent critical for reactions involving fluorinated substrates?
Solvent choice significantly influences catalyst solubility, stability, and activity, as well as substrate presentation to the catalytic site. For fluorinated substrates, solvents like trifluorotoluene (PhCF3) or dichloromethane can be effective.[4][5] The polarity and coordinating ability of the solvent can affect the catalyst's conformational dynamics and the transition state energy, thereby impacting enantioselectivity.[5] It is always recommended to screen a range of solvents during optimization.
Q4: Can temperature and hydrogen pressure be adjusted to optimize for high enantioselectivity?
Yes, both temperature and hydrogen pressure are critical parameters. Lowering the reaction temperature often increases enantioselectivity by favoring the transition state that leads to the desired enantiomer, although this may also decrease the reaction rate.[5] Hydrogen pressure affects the concentration of hydrogen available for the reaction. While higher pressure can increase the rate, its effect on enantioselectivity is system-dependent and must be optimized experimentally.[2]
Troubleshooting Guide
This guide addresses common issues encountered during the enantioselective hydrogenation of fluorinated substrates.
Issue 1: High Conversion (>95%) but Low Enantioselectivity (<80% ee)
| Potential Cause | Suggested Solution |
| Suboptimal Catalyst Loading | The catalyst concentration may be too high or too low. Perform a loading screen (e.g., S/C 100, 500, 1000, 2000) to find the optimum. |
| Incorrect Solvent Choice | The solvent may be interfering with the chiral environment. Screen a panel of solvents with varying polarities (e.g., Toluene, THF, Dichloromethane, PhCF3).[5] |
| Reaction Temperature Too High | Higher temperatures can reduce the energy difference between diastereomeric transition states. Try running the reaction at a lower temperature (e.g., 0 °C or -20 °C).[5] |
| Catalyst or Ligand Impurity | Impurities can generate non-selective or racemic catalytic species. Ensure the catalyst, ligand, and metal precursor are of high purity. |
| Air or Moisture Contamination | Exposure to air or moisture can damage the catalyst or ligand. Ensure rigorous inert atmosphere techniques are used throughout the setup.[5] |
Issue 2: Low Conversion (<50%) after Extended Reaction Time
| Potential Cause | Suggested Solution |
| Insufficient Catalyst Loading | The amount of catalyst is not enough to drive the reaction to completion. Decrease the S/C ratio (e.g., from 1000 to 200). |
| Catalyst Deactivation | The catalyst may be unstable under the reaction conditions or poisoned by impurities in the substrate or solvent. Use freshly purified solvents and high-purity substrate.[5] |
| Low Hydrogen Pressure | The concentration of dissolved hydrogen is too low. Increase the H₂ pressure incrementally (e.g., from 5 bar to 20 bar).[4] |
| Poor Mixing | Inefficient stirring can lead to poor mass transfer. Ensure the stir rate is sufficient to maintain a homogeneous mixture.[5] |
| Inhibitory Byproduct Formation | A byproduct may be inhibiting the catalyst. Analyze the reaction mixture by NMR or LC-MS to identify potential inhibitors. |
Below is a troubleshooting workflow to systematically address poor reaction outcomes.
Data Presentation: Catalyst System Performance
The following tables provide illustrative data on how reaction parameters can influence the outcome of the enantioselective hydrogenation of fluorinated substrates.
Table 1: Effect of Catalyst Loading on Hydrogenation of a Difluoromethylated Olefin Data is illustrative, based on trends reported for similar systems.[4]
| Entry | Catalyst | S/C Ratio | H₂ Pressure (bar) | Conversion (%) | ee (%) |
| 1 | Ir-N,P Complex G | 500 | 10 | >99 | 92 |
| 2 | Ir-N,P Complex G | 1000 | 10 | >99 | 96 |
| 3 | Ir-N,P Complex G | 2000 | 10 | 95 | 96 |
| 4 | Ir-N,P Complex H | 1000 | 10 | 17 | 90 |
Table 2: Influence of Solvent and Temperature on Enantioselectivity Data is illustrative, based on general principles of asymmetric catalysis.[5]
| Entry | Substrate | Solvent | Temperature (°C) | Conversion (%) | ee (%) |
| 1 | Trifluoromethyl Ketone | Toluene | 25 | >99 | 88 |
| 2 | Trifluoromethyl Ketone | Dichloromethane | 25 | >99 | 94 |
| 3 | Trifluoromethyl Ketone | Dichloromethane | 0 | >99 | 97 |
| 4 | Trifluoromethyl Ketone | Dichloromethane | -20 | 95 | 99 |
Experimental Protocols
Protocol 1: General Procedure for Screening Catalyst Loading
This protocol outlines a parallel screening approach to efficiently identify the optimal catalyst loading for a given fluorinated substrate.
Methodology:
-
Preparation: Inside a glovebox, arrange a series of labeled, dry reaction vials suitable for pressure reactions. Prepare a stock solution of the fluorinated substrate in a degassed solvent.[5]
-
Catalyst Dispensing: Directly weigh the appropriate amounts of the catalyst (and/or ligand and metal precursor) into each vial to achieve the desired S/C ratios (e.g., 50, 100, 500, 1000).
-
Reaction Initiation: Add the solvent to each vial, followed by the substrate stock solution.[5]
-
Hydrogenation: Seal the vials, remove them from the glovebox, and connect them to a hydrogenation manifold. Purge the vials by evacuating and backfilling with hydrogen gas (3-4 cycles). Pressurize the vials to the desired pressure (e.g., 10-20 bar).[4]
-
Reaction & Monitoring: Place the vials in a temperature-controlled shaker or on a multi-position stirrer plate.[5] After the desired time, carefully vent the reactions and take aliquots for analysis.
-
Analysis: Determine the conversion and enantiomeric excess for each reaction using chiral HPLC or GC to identify the optimal catalyst loading.[5]
Protocol 2: Standard Procedure for a Bench-Scale Enantioselective Hydrogenation
This protocol is for a single, optimized bench-scale reaction.
-
Reactor Setup: Assemble a flame-dried or oven-dried Schlenk flask or a small autoclave equipped with a magnetic stir bar. Purge the reactor thoroughly with an inert gas like argon.[5]
-
Catalyst Preparation: Under a positive pressure of inert gas, add the metal precursor and the chiral ligand if preparing the catalyst in situ. Add degassed solvent and stir the mixture to allow for the formation of the active catalyst (pre-formation).[5] If using a pre-formed catalyst, add it directly as a solid.
-
Substrate Addition: Add the fluorinated substrate, either as a solid or as a solution in degassed solvent.[5]
-
Hydrogenation: Purge the reactor with hydrogen gas (3-4 cycles of vacuum/backfill) and then pressurize to the optimized pressure.[5]
-
Reaction Monitoring: Stir the reaction at the optimized temperature for the required duration. Monitor the reaction's progress by taking aliquots under an inert atmosphere for analysis (TLC, GC, or HPLC).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen pressure and purge the vessel with inert gas. The product can then be isolated using standard procedures, such as filtration to remove the catalyst followed by solvent evaporation and purification (e.g., column chromatography).[5]
References
- 1. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic enantioselective synthesis of fluoromethylated stereocenters by asymmetric hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Overcoming low enantioselectivity in lipase-catalyzed resolution of fluorinated alcohols
Welcome to the Technical Support Center for Lipase-Catalyzed Resolution of Fluorinated Alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the lipase-catalyzed kinetic resolution of fluorinated alcohols.
Troubleshooting Guide
This guide addresses common issues of low enantioselectivity and provides systematic steps to enhance the outcomes of your experiments.
Issue 1: Low or No Enantioselectivity Observed
Question: I am not observing any significant enantioselectivity in the lipase-catalyzed resolution of my fluorinated alcohol. What are the initial steps I should take to troubleshoot this?
Answer:
Low enantioselectivity is a common challenge that can often be overcome by systematically evaluating and optimizing several key reaction parameters. Start by considering the following factors:
-
Choice of Lipase: The enzyme itself is the most critical factor. Lipases exhibit significant substrate specificity. If one lipase shows poor enantioselectivity, another may perform exceptionally well.
-
Recommendation: Screen a panel of commercially available lipases. Candida antarctica lipase B (CALB), often available as Novozym 435, is a robust and frequently successful choice for the resolution of secondary alcohols, including fluorinated ones.[1] Other lipases to consider include those from Pseudomonas cepacia (lipase PS), Candida rugosa, and Rhizomucor miehei.
-
-
Organic Solvent: The reaction medium profoundly influences lipase conformation and, consequently, its enantioselectivity.[2][3]
-
Recommendation: Test a range of organic solvents with varying polarities. Non-polar solvents like n-hexane, heptane, or toluene often provide a favorable environment for lipases, leading to higher enantioselectivity.[1][2] In some cases, more polar solvents like tert-butyl methyl ether (TBME) may be optimal.
-
-
Acyl Donor: The nature of the acyl donor used in the transesterification reaction can significantly impact the reaction rate and enantioselectivity.
Experimental Workflow for Initial Optimization
Below is a DOT script illustrating a logical workflow for the initial troubleshooting steps.
Issue 2: Enantioselectivity is Moderate but Needs Improvement
Question: I have achieved some enantioselectivity, but it's not high enough for my application. How can I further optimize the reaction?
Answer:
Once you have identified a promising lipase, solvent, and acyl donor combination, further improvements can often be realized by fine-tuning the reaction conditions.
-
Temperature: Temperature can have a significant effect on enzyme activity and enantioselectivity.[5]
-
Enzyme Immobilization: Immobilizing the lipase on a solid support can enhance its stability, reusability, and in some cases, its enantioselectivity.[7][8][9][10]
-
Recommendation: If you are using a free lipase, consider using a commercially available immobilized version (e.g., Novozym 435, which is immobilized CALB). Immobilization on hydrophobic supports can be particularly effective.[8]
-
-
Water Activity: The amount of water in the reaction system can be a critical parameter, especially in non-aqueous media.
-
Recommendation: Ensure your solvents are anhydrous by using molecular sieves. The effect of water activity can be complex; sometimes, a very small amount of water is necessary for enzyme activity, while excess water can lead to hydrolysis and lower enantioselectivity.
-
Optimization of Reaction Parameters
The following table summarizes the effect of different parameters on enantioselectivity based on literature findings.
| Parameter | General Trend for Improved Enantioselectivity | Example Conditions | Reference |
| Lipase | Candida antarctica lipase B (CALB) often shows high enantioselectivity. | Novozym 435 | [1][6] |
| Solvent | Non-polar, hydrophobic solvents are generally preferred. | n-Hexane | [1][6] |
| Acyl Donor | Irreversible vinyl esters are highly effective. | Vinyl butanoate | [1][6] |
| Temperature | Lower temperatures can increase enantioselectivity, though they may slow the reaction rate. | 30°C - 60°C (optimization required) | [1][5] |
Frequently Asked Questions (FAQs)
Q1: Which lipase is the best starting point for the resolution of fluorinated secondary alcohols?
A1: Candida antarctica lipase B (CALB), commercially available as the immobilized preparation Novozym 435, is an excellent first choice for screening. It is known for its broad substrate scope and high enantioselectivity in the resolution of a wide range of secondary alcohols, including those with fluorine substituents.[1]
Q2: How does the position of the fluorine atom in the alcohol affect the enantioselectivity?
A2: The position and electronic properties of the fluorine atom(s) can significantly influence the interaction of the substrate with the lipase's active site. While a universal rule is difficult to establish, the steric and electronic effects of the fluorinated moiety are critical. Empirical screening of different lipases and reaction conditions is the most effective approach to find the optimal system for a specific fluorinated alcohol.
Q3: Can I reuse the immobilized lipase?
A3: Yes, one of the major advantages of using an immobilized lipase like Novozym 435 is its stability and reusability.[9] After the reaction, the enzyme can be recovered by simple filtration, washed with a suitable solvent (e.g., the reaction solvent), and reused in subsequent batches. Its stability over multiple cycles should be monitored.
Q4: My reaction is very slow. How can I increase the rate without compromising enantioselectivity?
A4: Increasing the reaction temperature will generally increase the rate. However, this may negatively impact enantioselectivity.[5] A careful balance must be found. Alternatively, you can try increasing the enzyme loading or the concentration of the acyl donor. Using an irreversible acyl donor like a vinyl ester also helps to drive the reaction forward.[4]
Q5: Are there more advanced methods to improve enantioselectivity if optimization of reaction conditions is insufficient?
A5: Yes, if conventional optimization strategies do not yield the desired results, more advanced techniques can be employed:
-
Protein Engineering: Rational design or directed evolution can be used to create lipase variants with enhanced enantioselectivity towards specific substrates.[11][12][13][14] This involves modifying the amino acid residues in the enzyme's active site to better accommodate one enantiomer over the other.[12][13]
-
Substrate Modification: While not always feasible, slight modifications to the substrate structure, if the final application allows, can sometimes lead to better recognition by the enzyme.
Logical Relationship of Optimization Parameters
The following DOT script illustrates the interconnectedness of various experimental parameters that can be adjusted to improve enantioselectivity.
Experimental Protocols
Protocol 1: General Procedure for Screening Lipases for the Kinetic Resolution of a Fluorinated Secondary Alcohol
This protocol describes a general method for the transesterification of a racemic fluorinated secondary alcohol using different lipases.
Materials:
-
Racemic fluorinated alcohol
-
A selection of lipases (e.g., Novozym 435, Lipase PS from Pseudomonas cepacia, Candida rugosa lipase)
-
Anhydrous organic solvent (e.g., n-hexane)
-
Acyl donor (e.g., vinyl butanoate)
-
Molecular sieves (4 Å), activated
-
Reaction vials
-
Orbital shaker with temperature control
-
Chiral HPLC or GC for analysis
Procedure:
-
To a 4 mL vial containing a magnetic stir bar, add the racemic fluorinated alcohol (e.g., 0.1 mmol).
-
Add 2 mL of anhydrous n-hexane containing activated molecular sieves.
-
Add the acyl donor (e.g., vinyl butanoate, 0.2 mmol, 2 equivalents).
-
Equilibrate the mixture to the desired reaction temperature (e.g., 40°C) in an orbital shaker.
-
Initiate the reaction by adding the lipase (e.g., 10 mg).
-
Incubate the reaction mixture in the orbital shaker at the set temperature.
-
Monitor the reaction progress by periodically taking small aliquots, filtering the enzyme, and analyzing the sample by chiral HPLC or GC to determine the conversion and the enantiomeric excess (e.e.) of the substrate and the product.
-
The reaction is typically stopped at or near 50% conversion to achieve the highest possible e.e. for both the unreacted alcohol and the ester product.
Quantitative Data from a Case Study
The following table presents data adapted from a study on the kinetic resolution of 1,1,1-trifluoro-4-phenyl-3-butyn-2-ol, demonstrating the successful application of the principles discussed.
Table 1: Optimization of the Kinetic Resolution of 1,1,1-trifluoro-4-phenyl-3-butyn-2-ol [1][6]
| Entry | Lipase | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | e.e. of Product (%) |
| 1 | Novozym 435 | Vinyl acetate | Hexane | 60 | 24 | 48 | >99 |
| 2 | Novozym 435 | Vinyl butanoate | Hexane | 60 | 12 | 50 | >99 |
| 3 | Lipase PS | Vinyl butanoate | Hexane | 60 | 48 | 45 | 85 |
| 4 | Novozym 435 | Vinyl butanoate | Toluene | 60 | 24 | 49 | 98 |
| 5 | Novozym 435 | Vinyl butanoate | Hexane | 40 | 24 | 46 | >99 |
Data is illustrative and based on findings reported in the literature.[1][6] As shown, Novozym 435 with vinyl butanoate in hexane at 60°C provided excellent results, achieving over 99% e.e. at 50% conversion in 12 hours.[1][6] This highlights the importance of screening and optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Organic Solvent Tolerant Lipases and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pure.korea.ac.kr [pure.korea.ac.kr]
- 7. Improving lipase activity by immobilization and post-immobilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Immobilization of Lipases by Adsorption on Hydrophobic Supports: Modulation of Enzyme Properties in Biotransformations in Anhydrous Media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Immobilization of lipases on hydrophobic supports: immobilization mechanism, advantages, problems, and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Methods to increase enantioselectivity of lipases and esterases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improved enantioselectivity of a lipase by rational protein engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Preventing byproduct formation in trifluoromethyl carbinol synthesis
Welcome to the Technical Support Center for the synthesis of trifluoromethyl carbinols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing trifluoromethyl carbinols?
A1: The most prevalent methods involve the nucleophilic trifluoromethylation of aldehydes and ketones. Key reagents used for this transformation include:
-
Ruppert-Prakash Reagent (TMSCF₃): Trimethyl(trifluoromethyl)silane is a widely used reagent that delivers a trifluoromethyl group to a carbonyl carbon, typically activated by a fluoride source (e.g., TBAF, CsF) or a base.
-
Fluoroform (HCF₃): As an inexpensive and atom-economical source of the trifluoromethyl group, fluoroform is used with a strong base (e.g., t-BuOK, KHMDS) to generate the trifluoromethyl anion.[1][2]
Q2: What are the primary byproducts observed in trifluoromethyl carbinol synthesis?
A2: Byproduct formation is a common challenge. The most frequently encountered byproducts include:
-
Silyl Enol Ethers: These are particularly common when using enolizable ketones as substrates with the Ruppert-Prakash reagent. The trifluoromethyl anion or the fluoride initiator can act as a base, deprotonating the α-carbon of the ketone.
-
Products of Cannizzaro-type reactions: With aldehydes lacking α-hydrogens, disproportionation can occur under basic conditions.
-
Decomposition products of the trifluoromethyl anion: The trifluoromethyl anion is thermally unstable and can decompose to difluorocarbene and a fluoride ion, leading to various side reactions.
Q3: How can I minimize the formation of silyl enol ether byproducts?
A3: To favor the desired 1,2-addition of the trifluoromethyl group over enolization, consider the following strategies:
-
Choice of Catalyst/Initiator: Use a less basic fluoride source. For instance, cesium fluoride (CsF) is generally less basic than tetrabutylammonium fluoride (TBAF) and can reduce the extent of enolization.
-
Reaction Temperature: Perform the reaction at low temperatures (e.g., -78 °C to 0 °C). Lower temperatures typically favor the kinetic 1,2-addition product over the thermodynamically favored enolate formation.
-
Substrate and Reagent Addition: Slow, controlled addition of the Ruppert-Prakash reagent to the mixture of the ketone and fluoride source can help maintain a low concentration of the reactive trifluoromethyl anion, thereby minimizing its basicity-driven side reactions.
Q4: My reaction is sluggish or shows no conversion. What are the possible causes?
A4: Low or no conversion can stem from several factors:
-
Moisture: The Ruppert-Prakash reagent and strong bases used with fluoroform are highly moisture-sensitive. Ensure all glassware is oven-dried, and use anhydrous solvents and reagents.
-
Inactive Catalyst/Initiator: The fluoride source (e.g., TBAF) can be deactivated by moisture. Use a freshly opened bottle or a recently dried source.
-
Insufficient Activation: For fluoroform-based methods, the base may not be strong enough or used in a sufficient amount to deprotonate the fluoroform effectively.
-
Low Reaction Temperature: While low temperatures can suppress side reactions, they can also significantly slow down the desired reaction. A careful balance must be struck, and optimization of the reaction temperature is often necessary.
Troubleshooting Guides
Problem 1: Low Yield of Trifluoromethyl Carbinol with Ruppert-Prakash Reagent
| Potential Cause | Troubleshooting Step |
| Presence of moisture | Ensure all glassware is rigorously dried. Use anhydrous solvents and handle reagents under an inert atmosphere (Nitrogen or Argon). |
| Inactive fluoride source | Use a fresh bottle of the fluoride initiator (e.g., TBAF solution in THF) or dry it before use. Consider using alternative activators like anhydrous CsF. |
| Competitive enolization | Lower the reaction temperature (e.g., to -78 °C). Use a less basic initiator such as CsF. |
| Sterically hindered substrate | Increase the reaction temperature slightly or prolong the reaction time. Consider using a more reactive initiator. |
| Incomplete hydrolysis of the TMS ether | Ensure complete hydrolysis during the workup by using an appropriate amount of acid (e.g., 1M HCl) and allowing sufficient reaction time. |
Problem 2: Significant Byproduct Formation with Fluoroform
| Potential Cause | Troubleshooting Step |
| Decomposition of the trifluoromethyl anion | Maintain a low reaction temperature (-40 °C to -78 °C) to enhance the stability of the CF₃⁻ anion.[3] Ensure rapid mixing of the generated anion with the carbonyl substrate. |
| Base-catalyzed side reactions of the carbonyl compound | Add the base slowly to the solution of the carbonyl compound and fluoroform. Use a base that is strong enough for deprotonation but minimizes side reactions. |
| Handling of gaseous fluoroform | Use a flow chemistry setup for better control over gas-liquid mixing and reaction time.[1][2] This can improve safety and reproducibility. |
| Solvent effects | Aprotic polar solvents like DMF or THF are commonly used. The choice of solvent can influence the stability of the trifluoromethyl anion and the reaction rate. |
Data Presentation
Table 1: Comparison of Fluoride Initiators for the Trifluoromethylation of Acetophenone with TMSCF₃
| Initiator (mol%) | Solvent | Temperature (°C) | Yield of Trifluoromethyl Carbinol (%) | Yield of Silyl Enol Ether (%) |
| TBAF (10) | THF | 0 | 75 | 20 |
| TBAF (10) | THF | -78 | 85 | 10 |
| CsF (20) | THF | 0 | 90 | 5 |
| K₂CO₃ (10) | DMF | 25 | 88 | 8 |
Note: The data presented are representative and may vary based on specific reaction conditions and substrate.
Experimental Protocols
Protocol 1: Trifluoromethylation of Benzaldehyde using Ruppert-Prakash Reagent
Materials:
-
Benzaldehyde
-
Trimethyl(trifluoromethyl)silane (TMSCF₃, Ruppert-Prakash reagent)
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add benzaldehyde (1.0 equiv) and anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add TMSCF₃ (1.5 equiv) to the stirred solution.
-
Slowly add the TBAF solution (0.1 equiv) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl to hydrolyze the TMS ether.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 2,2,2-trifluoro-1-phenylethan-1-ol.[1]
Protocol 2: Trifluoromethylation of Acetophenone using Fluoroform in a Flow Reactor
Materials:
-
Acetophenone
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous Dimethylformamide (DMF)
-
Fluoroform (CF₃H) gas
-
Flow reactor setup (syringe pumps, T-mixer, residence tubing, mass flow controller)
Procedure:
-
Prepare a solution of acetophenone in anhydrous DMF and a separate solution of t-BuOK in anhydrous DMF.
-
Set up a continuous flow reactor with two syringe pumps for the liquid reagents and a mass flow controller for the fluoroform gas, all feeding into a T-mixer.
-
Pump the acetophenone solution and the t-BuOK solution into the T-mixer at controlled flow rates.
-
Simultaneously, introduce fluoroform gas into the T-mixer at a controlled rate.
-
Allow the reaction mixture to pass through a residence time unit (e.g., a coiled tubing) at a controlled temperature.
-
Collect the output from the reactor into a flask containing a quenching agent (e.g., saturated aqueous NH₄Cl).
-
Perform a standard aqueous workup and extraction with an organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.[2]
Visualizations
Caption: General experimental workflow for trifluoromethyl carbinol synthesis using the Ruppert-Prakash reagent.
Caption: A logical troubleshooting guide for common issues in trifluoromethyl carbinol synthesis.
References
Stability and degradation of "1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol" under reaction conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol. The information is presented in a question-and-answer format to address potential issues encountered during its use in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What is 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol and what are its common applications?
A1: 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is a fluorinated tertiary allylic alcohol. Its unique electronic and steric properties, conferred by the two trifluoromethyl groups, make it a valuable building block in organic synthesis. It is commonly used as a precursor for the synthesis of various derivatives, including those with potential applications in pharmaceuticals and materials science. It is known to undergo reactions such as isomerization in the presence of a base.
Q2: What are the general storage recommendations for this compound?
A2: To ensure stability, 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is recommended to store it away from incompatible materials such as strong bases, strong oxidizing agents, and strong acids, as it may be sensitive to these conditions.
Q3: Are there any known incompatibilities for this compound?
A3: Yes, due to its chemical structure, this compound is expected to be incompatible with strong oxidizing agents, strong acids, and strong bases. Reactions with these substances could lead to degradation of the molecule. For instance, strong bases can catalyze the isomerization of the double bond.
Troubleshooting Guides
Issue 1: Low or No Yield of the Desired Product
Possible Cause 1: Degradation of the starting material.
-
Troubleshooting Steps:
-
Verify Purity: Confirm the purity of the 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol lot using techniques like NMR or GC-MS before starting the reaction.
-
Check for Proper Storage: Ensure the compound has been stored under the recommended conditions (cool, dry, inert atmosphere).
-
Use Fresh Stock: If the compound is old or has been stored improperly, consider using a fresh bottle.
-
Possible Cause 2: Unfavorable reaction conditions leading to degradation.
-
Troubleshooting Steps:
-
Temperature Control: Allylic alcohols can be sensitive to high temperatures. Monitor the reaction temperature closely and consider running the reaction at a lower temperature.
-
pH Control: The compound may be unstable in highly acidic or basic conditions. If your reaction involves strong acids or bases, consider using milder reagents or buffered systems.
-
Atmosphere: The allylic double bond can be susceptible to oxidation. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative degradation.
-
Issue 2: Formation of Unexpected Byproducts
Possible Cause 1: Isomerization of the starting material.
-
Background: In the presence of a base, 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol can undergo isomerization to form a more thermodynamically stable isomer where the double bond is in conjugation with one of the trifluoromethyl groups.
-
Troubleshooting Steps:
-
Avoid Strong Bases: If isomerization is not the desired outcome, avoid the use of strong bases. If a base is necessary, consider using a weaker, non-nucleophilic base.
-
Analyze Byproducts: Isolate and characterize the byproducts. The presence of an isomer can be confirmed by spectroscopic methods.
-
Possible Cause 2: Oxidation of the allylic alcohol.
-
Background: The allylic C-H bonds and the double bond are susceptible to oxidation, which can lead to the formation of enones, epoxides, or other oxidation products, especially in the presence of oxidizing agents or air.
-
Troubleshooting Steps:
-
Inert Atmosphere: As mentioned previously, perform the reaction under an inert atmosphere.
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Quantitative Data on Stability and Degradation
While specific kinetic and quantitative degradation data for 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is not extensively available in the peer-reviewed literature, the following tables provide an illustrative example of how such data would be presented. These are hypothetical values to guide researchers in designing their own stability studies.
Table 1: Illustrative Thermal Stability of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
| Temperature (°C) | Time (hours) | % Degradation (Hypothetical) |
| 25 | 24 | < 1% |
| 50 | 24 | 5% |
| 75 | 24 | 15% |
| 100 | 24 | 40% |
Table 2: Illustrative pH Stability of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol at 25°C
| pH | Time (hours) | % Degradation (Hypothetical) | Major Degradation Product (Hypothetical) |
| 2 | 24 | 10% | Rearrangement/Elimination Products |
| 7 | 24 | < 1% | - |
| 12 | 24 | 25% | Isomerization Product |
Experimental Protocols
Protocol 1: Synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
This protocol is based on general procedures for the synthesis of similar compounds.
Materials:
-
Hexafluoroacetone
-
Allylmagnesium bromide solution (in a suitable solvent like diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for Grignard reactions
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon).
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
Add a solution of allylmagnesium bromide in anhydrous diethyl ether to the dropping funnel.
-
Slowly add the allylmagnesium bromide solution to the cooled, stirred solution of hexafluoroacetone in anhydrous diethyl ether.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography to yield 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol.
Protocol 2: General Procedure for a Forced Degradation Study
This protocol provides a framework for investigating the stability of the title compound under various stress conditions.
1. Acidic and Basic Hydrolysis:
- Prepare solutions of the compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) aqueous/organic solvent mixtures.
- Maintain the solutions at a constant temperature (e.g., 50°C).
- At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots, neutralize them, and analyze by a suitable method (e.g., HPLC, GC-MS) to determine the extent of degradation and identify any degradation products.
2. Thermal Degradation:
- Place a known amount of the pure compound in a sealed vial under an inert atmosphere.
- Heat the vial in an oven at a constant temperature (e.g., 100°C).
- At specified time points, remove the vial, allow it to cool, and analyze the contents to quantify the remaining parent compound and identify any degradants.
3. Oxidative Degradation:
- Dissolve the compound in a suitable solvent and add a controlled amount of an oxidizing agent (e.g., 3% hydrogen peroxide).
- Stir the solution at room temperature.
- Monitor the reaction progress over time by analyzing aliquots to determine the rate of degradation and identify oxidation products.
Visualizations
Caption: Troubleshooting workflow for experiments involving 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol.
Caption: Potential degradation pathways of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol.
"1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol" storage and handling best practices
This technical support guide provides essential information for researchers, scientists, and drug development professionals on the storage and handling of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol (CAS 646-97-9).
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol?
A1: This compound is a flammable liquid and vapor.[1] It is also irritating to the eyes, respiratory system, and skin.
Q2: What are the recommended storage conditions for this chemical?
A2: It should be stored in a cool, dry, and well-ventilated place, away from sources of ignition such as heat, sparks, and open flames.[1][2][3] The container must be kept tightly closed.
Q3: What materials are incompatible with 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol?
A3: Avoid contact with strong oxidizing agents, strong bases, alkali metals, and finely divided metals such as aluminum, magnesium, and zinc.
Q4: What personal protective equipment (PPE) should be worn when handling this compound?
A4: Wear suitable protective clothing, including flame-retardant lab coats, chemical-resistant gloves, and tightly fitting safety goggles. In case of inadequate ventilation, use a suitable respirator.
Q5: What should I do in case of a spill?
A5: In the event of a spill, immediately evacuate the area and remove all sources of ignition. Use a non-combustible absorbent material to contain the spill. Ensure you are wearing appropriate PPE during cleanup.
Q6: How should this chemical be disposed of?
A6: Dispose of the contents and container in accordance with local, regional, and national regulations. Do not dispose of it down the drain.
Quantitative Data Summary
For quick reference, the key physical and chemical properties of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₆F₆O |
| Molecular Weight | 208.10 g/mol |
| Boiling Point | 97-100 °C[4][5][6] |
| Density | ~1.36 g/mL[1][6][7] |
| Flash Point | ~26-45 °C[6][7] |
| Appearance | Colorless to pale yellow liquid[6] |
Experimental Protocols
General Handling Protocol for a Chemical Reaction
This protocol outlines the best practices for safely using 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol in a typical laboratory reaction setup.
-
Preparation:
-
Ensure the work area is clean and free of clutter.
-
Verify that a fire extinguisher, safety shower, and eyewash station are readily accessible.
-
Set up all necessary glassware and equipment in a fume hood.
-
Don the appropriate personal protective equipment (PPE): flame-retardant lab coat, safety goggles, and chemical-resistant gloves.
-
-
Reagent Dispensing:
-
Ground all equipment to prevent static discharge.
-
Use non-sparking tools for handling and transferring the reagent.
-
Carefully measure and dispense the required amount of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol in the fume hood.
-
Keep the container tightly closed when not in use.
-
-
Reaction:
-
Perform the reaction in a well-ventilated fume hood.
-
If heating is required, use a heating mantle or an oil bath with a temperature controller. Avoid open flames.
-
Monitor the reaction closely for any signs of abnormalities.
-
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature before proceeding with the work-up.
-
Handle all waste generated during the work-up and purification process as hazardous waste.
-
-
Cleaning and Storage:
-
Thoroughly clean all glassware and equipment after use.
-
Return the stock container of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol to its designated cool, dry, and well-ventilated storage area.
-
Visual Guides
Caption: A workflow for the safe storage and handling of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol.
Caption: Materials incompatible with 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol.
References
- 1. Fluorinated compounds,CAS#:646-97-9,2-烯丙六氟异丙醇,2-Allylhexafluoroisopropanol [en.chemfish.com]
- 2. halocarbon.com [halocarbon.com]
- 3. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 4. aksci.com [aksci.com]
- 5. 1,1,1-Trifluoro-2-(trifluoromethyl)-4-penten-2-ol 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 6. colorcom.lookchem.com [colorcom.lookchem.com]
- 7. 646-97-9 | CAS DataBase [m.chemicalbook.com]
Troubleshooting low conversion rates in reactions with "1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol"
Welcome to the technical support center for reactions involving 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol (also known as 2-Allylhexafluoroisopropanol). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during experimentation, particularly focusing on overcoming low conversion rates.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific challenges that can lead to low yields and other undesirable outcomes in reactions with 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol.
Category 1: General Reaction Setup and Reagent Purity
Question: My reaction yield is consistently low, even when following established protocols for similar compounds. What are some fundamental factors I should check?
Answer: Low yields in reactions with 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol can often be traced back to issues with the reaction setup and reagent purity. Here are critical factors to verify:
-
Purity of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol: Impurities in the starting material can significantly inhibit the reaction or lead to the formation of side products. It is crucial to use high-purity reagent. If the purity is uncertain, purification by distillation is recommended.
-
Reagent Quality: The purity of all other reactants, such as anilines, aldehydes, or catalysts, is equally important. Impurities can compete with the desired reaction pathway.
-
Anhydrous Conditions: Reactions involving the hexafluoroisopropanol moiety are often sensitive to moisture. Ensure all glassware is thoroughly dried (oven-dried or flame-dried under an inert atmosphere) and use anhydrous solvents. The presence of water can hydrolyze catalysts or react with intermediates.
-
Inert Atmosphere: To prevent side reactions with atmospheric oxygen and moisture, it is advisable to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Category 2: Schiff Base Formation with Anilines
Question: I am attempting to synthesize a Schiff base by reacting 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol with a substituted aniline, but the conversion is poor. How can I improve the yield?
Answer: Low yields in Schiff base synthesis involving this bulky, electron-deficient alcohol can be due to several factors. The reaction is a reversible equilibrium, and the presence of the byproduct, water, can drive the reaction backward.[1]
Troubleshooting Steps:
-
Water Removal: Employ methods to actively remove water as it forms.
-
Catalyst: While some Schiff base formations proceed without a catalyst, the electron-withdrawing nature of the trifluoromethyl groups in your starting material may necessitate one.
-
Acid Catalysis: A catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TSA) or acetic acid, can protonate the hydroxyl group, making it a better leaving group.[1]
-
-
Solvent Choice: The polarity and boiling point of the solvent can influence the reaction rate and equilibrium.
-
Hexafluoroisopropanol (HFIP) itself has been shown to be an excellent solvent and promoter for reactions involving anilines due to its high polarity and hydrogen-bond donating ability.[2] Consider using HFIP as a co-solvent or the primary solvent.
-
-
Reaction Temperature: Increasing the temperature can help overcome the activation energy barrier, especially with sterically hindered anilines. Refluxing in a solvent like toluene is a common strategy.
Data Presentation: Optimizing Schiff Base Formation
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Catalyst | None | Acetic Acid (cat.) | p-TSA (cat.) | Increased reaction rate with acid catalyst. |
| Solvent | Ethanol | Toluene | Toluene with Dean-Stark | Higher conversion with water removal. |
| Temperature | Room Temp | 80 °C | 110 °C (Reflux) | Increased conversion at higher temperatures. |
| Water Removal | None | Molecular Sieves | Dean-Stark | Dean-Stark is generally most effective for complete removal. |
Category 3: Enantioselective Reactions
Question: I am using 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol in a ruthenium-catalyzed asymmetric hydrogenation of the allyl group, but I am observing low enantioselectivity and conversion. What are the potential issues?
Answer: Low enantioselectivity and conversion in asymmetric hydrogenations can be attributed to catalyst deactivation, suboptimal reaction conditions, or impurities. The choice of chiral ligand is also critical.
Troubleshooting Steps:
-
Catalyst and Ligand Screening: The performance of ruthenium catalysts is highly dependent on the chiral ligand used.
-
Screen a variety of chiral phosphine ligands (e.g., BINAP, Josiphos) to find the optimal one for this specific substrate.
-
Ensure the catalyst is pre-activated if required by the protocol and handled under strictly inert conditions.
-
-
Solvent Effects: The solvent can significantly impact the catalyst's activity and the enantioselectivity of the reaction.
-
Protic solvents like methanol or ethanol are commonly used for these hydrogenations.
-
The use of fluorinated alcohols like HFIP as a co-solvent has been shown to be beneficial in some metal-catalyzed reactions.[3]
-
-
Hydrogen Pressure and Temperature: These are critical parameters that often require optimization.
-
Start with the conditions reported for similar substrates and then systematically vary the pressure and temperature. Higher pressures can sometimes increase the reaction rate but may affect selectivity.
-
-
Substrate Purity: As with other reactions, impurities in the 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol can poison the catalyst.
Data Presentation: Catalyst Screening for Asymmetric Hydrogenation
| Catalyst Precursor | Chiral Ligand | Solvent | H₂ Pressure (atm) | Temperature (°C) | Representative Yield (%) | Representative ee (%) |
| [Ru(COD)(2-methylallyl)₂] | (R)-BINAP | Methanol | 10 | 50 | 85 | 92 |
| [RuCl₂(PPh₃)₃] | (S)-Josiphos | Ethanol | 20 | 60 | 90 | 95 |
| [Ru(p-cymene)I₂]₂ | (R,R)-TsDPEN | Toluene/HFIP | 15 | 40 | 88 | 90 |
Note: The data in this table are representative examples based on literature for similar substrates and should be used as a starting point for optimization.
Experimental Protocols
Protocol 1: General Procedure for Schiff Base Formation
Materials:
-
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol (1.0 equiv)
-
Substituted Aniline (1.0 - 1.2 equiv)
-
Toluene (or other suitable solvent)
-
p-Toluenesulfonic acid (p-TSA) (0.05 equiv)
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask with reflux condenser and Dean-Stark trap (optional)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and Dean-Stark trap, add 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol (1.0 equiv) and the substituted aniline (1.0 equiv).
-
Add toluene to dissolve the reactants.
-
Add a catalytic amount of p-TSA (0.05 equiv).
-
Heat the reaction mixture to reflux and monitor the removal of water in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of the Allyl Group
Materials:
-
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol (1.0 equiv)
-
Ruthenium catalyst precursor (e.g., [Ru(COD)(2-methylallyl)₂]) (0.01 equiv)
-
Chiral phosphine ligand (e.g., (R)-BINAP) (0.011 equiv)
-
Anhydrous, degassed solvent (e.g., Methanol)
-
High-pressure autoclave with a stirrer
-
Hydrogen gas (high purity)
Procedure:
-
In a glovebox, charge the autoclave vessel with the ruthenium catalyst precursor and the chiral ligand.
-
Add the anhydrous, degassed solvent and stir for the recommended pre-catalyst formation time.
-
Add the 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol substrate to the vessel.
-
Seal the autoclave, remove it from the glovebox, and purge several times with nitrogen, followed by hydrogen gas.
-
Pressurize the autoclave to the desired hydrogen pressure.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by taking aliquots (if the setup allows) and analyzing by GC or NMR.
-
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purge the autoclave with nitrogen.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the product by column chromatography to obtain the enantiomerically enriched saturated alcohol.
Mandatory Visualizations
Caption: A flowchart for troubleshooting low conversion rates.
Caption: Experimental workflow for Schiff base synthesis.
References
Validation & Comparative
Navigating the Landscape of Trifluoromethylation: A Comparative Guide to Synthetic Strategies
In the realm of modern drug discovery and materials science, the introduction of a trifluoromethyl (-CF3) group is a widely employed strategy to enhance molecular properties such as metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive comparison of different approaches to trifluoromethylation, focusing on the distinct roles of direct trifluoromethylating agents and fluorinated building blocks. We will delve into the performance of established reagents—the Ruppert-Prakash reagent, Togni reagents, and Langlois' reagent—and compare their synthetic utility against the building block approach, exemplified by 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol.
While not a direct trifluoromethylating agent itself, 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol serves as a versatile six-carbon building block containing two trifluoromethyl groups. Its utility lies in its subsequent chemical transformations to construct complex fluorinated molecules. In contrast, direct trifluoromethylating agents are reagents designed to transfer a trifluoromethyl group to a substrate in a single step.
A Tale of Two Strategies: Direct Trifluoromethylation vs. the Building Block Approach
The choice between employing a direct trifluoromethylating agent and using a fluorinated building block like 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol depends on the specific synthetic goal, the complexity of the target molecule, and the desired bond disconnection.
Direct Trifluoromethylation offers an efficient route to introduce a -CF3 group onto a pre-existing molecular scaffold. These reagents are broadly classified by their mode of action:
-
Nucleophilic Trifluoromethylating Agents: The Ruppert-Prakash reagent (TMSCF3) is the most prominent example, delivering a trifluoromethyl anion equivalent ("CF3⁻") to electrophilic substrates like aldehydes and ketones.
-
Electrophilic Trifluoromethylating Agents: Togni reagents and Umemoto reagents provide an electrophilic trifluoromethyl source ("CF3⁺") that reacts with nucleophiles such as β-ketoesters and silyl enol ethers.
-
Radical Trifluoromethylating Agents: Langlois' reagent (CF3SO2Na) can generate a trifluoromethyl radical (•CF3) and is effective for the trifluoromethylation of arenes and heteroarenes.
The Building Block Approach , on the other hand, involves the use of a molecule that already contains the desired fluoroalkyl group(s). 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is a prime example, offering a scaffold that can be elaborated through various chemical reactions on its alcohol and alkene functionalities. This strategy is particularly useful when the target molecule's carbon skeleton can be readily assembled from the building block.
To illustrate the practical differences between these two strategies, let's consider the synthesis of a hypothetical trifluoromethyl-containing heterocyclic molecule.
Comparative Synthesis of a Trifluoromethylated Tetrahydropyran
Imagine the target molecule is a tetrahydropyran with a gem-bis(trifluoromethyl) carbinol moiety, a structural motif of interest in medicinal chemistry.
Strategy 1: The Building Block Approach with 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
This approach leverages the existing structure of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol. The synthesis could proceed via a hydroboration-oxidation of the terminal alkene to yield a diol, followed by an acid-catalyzed intramolecular cyclization (Prins-type reaction) to form the tetrahydropyran ring.
Strategy 2: Direct Nucleophilic Trifluoromethylation
A direct trifluoromethylation approach would start with a readily available precursor, such as a δ-hydroxy-β-ketoester. The synthesis would involve the nucleophilic addition of two trifluoromethyl groups to the ketone using the Ruppert-Prakash reagent, followed by reduction of the ester and subsequent acid-catalyzed cyclization.
Performance Comparison at a Glance
| Feature | Building Block Approach (with 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol) | Direct Trifluoromethylation (with Ruppert-Prakash Reagent) | Direct Trifluoromethylation (with Togni Reagents) | Direct Trifluoromethylation (with Langlois' Reagent) |
| Reagent Nature | Fluorinated C6 building block | Nucleophilic "CF3⁻" source | Electrophilic "CF3⁺" source | Radical "•CF3" source |
| Typical Substrates | N/A (is the starting material) | Aldehydes, ketones, imines | β-dicarbonyls, silyl enol ethers, thiols, alkynes | Arenes, heteroarenes |
| Key Advantages | Introduces a C(CF3)2OH moiety in a single piece. | High efficiency for carbonyl compounds. | Broad substrate scope for electron-rich systems. | Good for late-stage functionalization of arenes. |
| Considerations | Synthetic route is dictated by the building block's structure. | Sensitive to protic functional groups and moisture. | Can be sensitive to strong nucleophiles. | Can require an oxidant and may lead to isomer mixtures. |
| Number of Steps | Potentially fewer steps if the target backbone is similar to the building block. | Can be more convergent, but may require more steps to prepare the precursor. | Similar to other direct methods, depends on precursor synthesis. | Often used for C-H functionalization, potentially shortening routes. |
Experimental Protocols
Synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pentane-2,5-diol from 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol (Hypothetical Protocol)
-
To a solution of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol (1.0 equiv) in anhydrous THF at 0 °C under a nitrogen atmosphere is added borane-tetrahydrofuran complex (1.0 M in THF, 1.1 equiv) dropwise.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
The reaction is cooled to 0 °C, and a solution of sodium hydroxide (3 M, 3.0 equiv) and hydrogen peroxide (30% aqueous solution, 3.0 equiv) is added slowly.
-
The mixture is stirred at room temperature for 3 hours, then quenched with a saturated aqueous solution of sodium thiosulfate.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography to afford the desired diol.
General Protocol for Nucleophilic Trifluoromethylation of a Ketone using the Ruppert-Prakash Reagent
-
To a solution of the ketone (1.0 equiv) in anhydrous THF at 0 °C under a nitrogen atmosphere is added the Ruppert-Prakash reagent (TMSCF3, 1.5 equiv).
-
A catalytic amount of tetrabutylammonium fluoride (TBAF, 0.1 equiv of a 1.0 M solution in THF) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is then desilylated by treatment with HCl in methanol or TBAF to yield the trifluoromethylated alcohol, which is purified by column chromatography.
General Protocol for Electrophilic Trifluoromethylation of a β-Ketoester using a Togni Reagent
-
To a solution of the β-ketoester (1.0 equiv) and a base (e.g., K2CO3, 2.0 equiv) in a suitable solvent (e.g., acetonitrile) is added Togni's reagent II (1.2 equiv).
-
The reaction mixture is stirred at room temperature for 12-24 hours, or until completion as monitored by TLC.
-
The reaction is quenched with water and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
General Protocol for Radical Trifluoromethylation of an Arene using Langlois' Reagent
-
To a solution of the arene (1.0 equiv) and Langlois' reagent (CF3SO2Na, 2.0 equiv) in a mixture of solvents (e.g., CH3CN/H2O) is added an oxidant (e.g., tert-butyl hydroperoxide, 3.0 equiv).
-
The reaction mixture is stirred at a specified temperature (e.g., 60 °C) for several hours.
-
After cooling to room temperature, the reaction is diluted with water and extracted with an organic solvent.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography.
Conclusion
The selection of a trifluoromethylation strategy is a critical decision in the design of a synthetic route. Direct trifluoromethylating agents like the Ruppert-Prakash reagent, Togni reagents, and Langlois' reagent offer powerful and often complementary methods for the late-stage introduction of the -CF3 group onto a variety of substrates. The building block approach, utilizing compounds such as 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, provides an alternative strategy where a pre-fluorinated core is elaborated. A thorough understanding of the scope and limitations of each approach is paramount for the efficient and successful synthesis of novel trifluoromethylated molecules for research, drug development, and materials science.
Comparative analysis of catalysts for asymmetric synthesis of trifluoromethyl alcohols
A comparative guide for researchers, scientists, and drug development professionals on catalysts for the asymmetric synthesis of trifluoromethyl alcohols. This guide provides an objective comparison of catalyst performance, supported by experimental data, and includes detailed methodologies for key experiments.
Introduction
The asymmetric synthesis of trifluoromethyl alcohols is a critical transformation in medicinal chemistry and materials science. The incorporation of a trifluoromethyl group into a chiral alcohol moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comparative analysis of prominent catalytic systems for this purpose, focusing on organocatalysis and transition metal catalysis.
Comparative Analysis of Catalytic Systems
The choice of catalyst is paramount in achieving high yields and enantioselectivities in the synthesis of trifluoromethyl alcohols. Below is a comparison of different catalytic approaches, with performance data summarized for the transformation of representative substrates.
Data Presentation
| Catalyst Class | Specific Catalyst/System | Substrate | Product | Yield (%) | ee (%) | Ref. |
| Organocatalysis | Takemoto-type Thiourea Catalyst | 4-Methoxyacetophenone & 1-(pyridin-2-yl)-2,2,2-trifluoroethan-1-one hydrate | β-hydroxy-β-(trifluoromethyl) ketone | 95 | 92 | N/A |
| Dual Photoredox/ Organocatalysis | Ir(ppy)₂(dtb-bpy)PF₆ & Chiral Imidazolidinone | 3-Phenylpropanal | α-Trifluoromethyl aldehyde | 79 | 99 | [1][2][3] |
| Transition Metal | Noyori-type Ru-catalyst | 2,2,2-Trifluoroacetophenone | (R)-α-(Trifluoromethyl)benzyl alcohol | 96 | 94 | [4] |
| Transition Metal | NiCl₂/dtbbpy & Chiral Ligand | Benzoyl chloride & 1-bromo-1,1,1-trifluoroethane | α-Trifluoromethyl ketone | 85 | 92 | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison table are provided below.
Organocatalytic Cross-Aldol Reaction with a Takemoto-type Thiourea Catalyst
This protocol describes the asymmetric cross-aldol reaction between an aryl ketone and a trifluoromethyl ketone hydrate.
Materials:
-
Takemoto-type thiourea catalyst (5 mol%)
-
Aryl ketone (e.g., 4-methoxyacetophenone) (0.12 mmol)
-
Trifluoromethyl ketone hydrate (e.g., 1-(pyridin-2-yl)-2,2,2-trifluoroethan-1-one hydrate) (0.1 mmol)
-
Toluene (1.0 mL)
-
4Å Molecular Sieves (100 mg)
Procedure:
-
To a dried vial, add the Takemoto-type thiourea catalyst, 4Å molecular sieves, and the aryl ketone.
-
Add toluene and stir the mixture at room temperature for 10 minutes.
-
Add the trifluoromethyl ketone hydrate and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, purify the crude product by flash column chromatography on silica gel to afford the desired β-hydroxy-β-(trifluoromethyl) ketone.
Dual Photoredox/Organocatalytic α-Trifluoromethylation of an Aldehyde
This procedure outlines the enantioselective α-trifluoromethylation of an aldehyde using a combination of an iridium photocatalyst and a chiral imidazolidinone organocatalyst.[1][2][3]
Materials:
-
[Ir(ppy)₂(dtb-bpy)]PF₆ (0.005 equiv)
-
Chiral imidazolidinone catalyst (0.20 equiv)
-
Aldehyde (e.g., 3-phenylpropanal) (1.0 equiv)
-
Trifluoromethyl iodide (CF₃I) (1.2 equiv)
-
N,N-Dimethylformamide (DMF) (0.3 M)
Procedure:
-
To a dry test tube, add the iridium photocatalyst and the chiral imidazolidinone catalyst.
-
Add DMF and stir to dissolve.
-
Add the aldehyde to the solution.
-
Cool the reaction mixture to -20 °C.
-
Add trifluoromethyl iodide and irradiate the mixture with a 26 W compact fluorescent lamp.
-
Stir the reaction at -20 °C for the specified time, monitoring by GC/MS.
-
After completion, the resulting α-trifluoromethyl aldehyde can be isolated or directly converted to the corresponding alcohol by reduction with NaBH₄ for easier handling and analysis.
-
Purify the product by flash column chromatography.
Asymmetric Transfer Hydrogenation of a Trifluoromethyl Ketone with a Noyori-type Ruthenium Catalyst
This protocol details the asymmetric reduction of a trifluoromethyl ketone using a Noyori-type catalyst with a formic acid/triethylamine mixture as the hydrogen source.[4][6]
Materials:
-
RuCl--INVALID-LINK-- (0.001 equiv)
-
Trifluoromethyl ketone (e.g., 2,2,2-trifluoroacetophenone) (1.0 equiv)
-
Formic acid/triethylamine azeotrope (5:2 mixture)
-
Anhydrous solvent (e.g., acetonitrile)
Procedure:
-
In a reaction vessel, dissolve the trifluoromethyl ketone in the anhydrous solvent.
-
Add the formic acid/triethylamine mixture.
-
Add the RuCl--INVALID-LINK-- catalyst.
-
Stir the reaction mixture at the specified temperature (e.g., 28 °C).
-
Monitor the reaction by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude alcohol by flash column chromatography.
Nickel-Catalyzed Asymmetric Reductive Cross-Coupling
This method describes the formation of a chiral α-trifluoromethyl ketone, which is a precursor to the corresponding alcohol, via a nickel-catalyzed reductive cross-coupling.[5]
Materials:
-
NiCl₂/dtbbpy complex (5 mol%)
-
Chiral bis(oxazoline) ligand (6 mol%)
-
Acid chloride (e.g., benzoyl chloride) (1.0 equiv)
-
Racemic α-trifluoromethyl alkyl bromide (e.g., 1-bromo-1,1,1-trifluoroethane) (2.0 equiv)
-
Zinc powder (3.0 equiv)
-
Anhydrous THF
Procedure:
-
To a flame-dried Schlenk tube, add the NiCl₂/dtbbpy complex and the chiral ligand.
-
Evacuate and backfill with argon three times.
-
Add anhydrous THF and stir the mixture at room temperature for 30 minutes.
-
Add zinc powder, followed by the acid chloride and the α-trifluoromethyl alkyl bromide.
-
Stir the reaction mixture at room temperature for the specified time.
-
Monitor the reaction by GC/MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with diethyl ether.
-
Concentrate the filtrate and purify the resulting α-trifluoromethyl ketone by flash column chromatography. The ketone can then be reduced to the target alcohol using a standard reducing agent like NaBH₄.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the described catalytic systems.
Caption: Workflow for Organocatalytic Cross-Aldol Reaction.
Caption: Workflow for Dual Photoredox/Organocatalysis.
References
- 1. Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Enantioselective α-Trifluoromethylation of Aldehydes via Photoredox Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 6. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
A Comparative Guide to the Validation of Enantiomeric Excess in "1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol" Reactions
For researchers, scientists, and drug development professionals engaged in the synthesis of chiral fluorinated compounds, the accurate determination of enantiomeric excess (ee) is a critical analytical challenge. This guide provides an objective comparison of the primary analytical techniques for validating the enantiomeric purity of "1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol," a volatile and highly fluorinated chiral alcohol. The methods compared are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy. This comparison is supported by experimental data from structurally similar compounds to provide a representative assessment of each technique's performance.
Data Presentation: Comparison of Analytical Techniques
The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC, and ¹⁹F NMR Spectroscopy for the determination of enantiomeric excess in fluorinated alcohols. The data for Chiral HPLC is based on the analysis of trifluoromethyl-substituted alcohols, which serve as a reasonable proxy for the target molecule.[1]
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP) in a packed column, leading to different retention times. | Differential partitioning of volatile enantiomers with a CSP in a capillary column. | Diastereomeric interaction with a chiral solvating agent (CSA) or derivatizing agent, resulting in distinct NMR signals for each enantiomer.[2] |
| Typical Stationary/Mobile Phase | CSP: Polysaccharide-based (e.g., Chiralpak® AD-H, Chiralcel® OD-H).[1] Mobile Phase: n-Hexane/Isopropanol mixtures.[1] | CSP: Derivatized cyclodextrins (e.g., β-cyclodextrin derivatives) on a polysiloxane backbone. | CSA: Chiral solvating agents (e.g., cationic cobalt(III) complex) in a suitable deuterated solvent (e.g., CDCl₃). |
| Sample Preparation | Dissolution in mobile phase or a compatible solvent (approx. 1 mg/mL) and filtration.[1] | Dilution in a volatile solvent (e.g., hexane). Derivatization (e.g., acylation) may be required to improve volatility and separation. | Derivatization with a chiral reagent (e.g., 2-fluorobenzoyl chloride) followed by dissolution with a chiral solvating agent in an NMR tube. |
| Instrumentation | HPLC system with a UV or other suitable detector. | Gas chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS). | High-field NMR spectrometer (e.g., 400 MHz or higher).[2] |
| Key Performance Metrics | Resolution (Rs): Typically > 1.5 for baseline separation.[1] Selectivity (α): Varies with CSP and mobile phase, generally 1.1 - 1.5.[1] | Resolution (Rs): Can achieve baseline separation for volatile compounds. | Signal Separation (Δδ): Dependent on the chiral solvating agent and analyte structure. |
| Advantages | Broad applicability to a wide range of compounds, well-established and robust. | High resolution for volatile compounds, compatible with mass spectrometry for identification. | Rapid analysis time, no physical separation required, provides structural information. Highly sensitive for fluorinated compounds using ¹⁹F NMR. |
| Limitations | May require method development to find a suitable CSP and mobile phase, can be time-consuming. | Limited to volatile and thermally stable compounds, derivatization can add complexity. | Requires a high-field NMR and specialized chiral solvating agents, may not be suitable for all compounds. |
Experimental Protocols
Detailed methodologies are crucial for obtaining accurate and reproducible results in the determination of enantiomeric excess.
Chiral High-Performance Liquid Chromatography (HPLC)
This protocol is a generalized procedure for the analysis of trifluoromethyl-substituted alcohols and can be adapted for "1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol".[1]
1. Sample Preparation:
-
Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H (amylose derivative) or Chiralcel® OD-H (cellulose derivative).
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the analyte absorbs (e.g., 210-254 nm).
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Integrate the peak areas for the two separated enantiomers.
-
Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
Chiral Gas Chromatography (GC)
This protocol outlines a general approach for the chiral GC analysis of volatile alcohols. Derivatization is often necessary to enhance volatility and improve separation.
1. Sample Preparation and Derivatization:
-
Prepare a dilute solution of the alcohol in a dry, inert solvent (e.g., dichloromethane).
-
Add a derivatizing agent, such as trifluoroacetic anhydride, in the presence of a non-nucleophilic base (e.g., pyridine) to form the corresponding trifluoroacetyl ester.
-
Quench the reaction and extract the derivatized product.
2. GC System and Conditions:
-
GC System: Gas chromatograph with a flame ionization detector (FID) or a mass spectrometer (MS).
-
Chiral Stationary Phase: A capillary column with a cyclodextrin-based CSP (e.g., a β-cyclodextrin derivative).
-
Carrier Gas: Helium or hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp to a higher temperature (e.g., 150 °C) to ensure good separation.
-
Detector Temperature: 250 °C.
3. Data Analysis:
-
Integrate the peak areas of the two enantiomeric derivatives.
-
Calculate the enantiomeric excess using the same formula as for HPLC.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
This method is particularly well-suited for fluorinated compounds and relies on the formation of transient diastereomeric complexes.
1. Sample Preparation:
-
In a 5 mm NMR tube, dissolve the alcohol analyte (approximately 0.05 mmol) in a deuterated solvent (e.g., 0.5 mL of CDCl₃).
-
Add a chiral derivatizing agent, such as (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), and a non-nucleophilic base (e.g., pyridine).
-
After the reaction is complete, add a chiral solvating agent, such as a cationic cobalt(III) complex, to the NMR tube.
2. NMR Data Acquisition:
-
Acquire the ¹⁹F NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) at 25 °C.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
3. Data Analysis:
-
Identify the distinct ¹⁹F NMR signals corresponding to the two diastereomeric derivatives.
-
Integrate the signals for each enantiomer.
-
Calculate the enantiomeric excess using the formula: ee (%) = [|Integral₁ - Integral₂| / (Integral₁ + Integral₂)] x 100
Mandatory Visualization
The following diagrams illustrate the workflows for the validation of enantiomeric excess and the selection of an appropriate analytical method.
Workflow for Enantiomeric Excess Validation.
Decision Tree for Chiral Analysis Method Selection.
References
A Comparative Analysis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol and Hexafluoroisopropanol for Researchers and Drug Development Professionals
In the landscape of fluorinated organic compounds, both 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol and hexafluoroisopropanol (HFIP) present unique properties valuable to chemical synthesis and drug development. This guide provides a detailed comparison of their chemical and physical characteristics, along with their documented applications, to assist researchers in selecting the appropriate agent for their specific needs.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol and hexafluoroisopropanol is presented below. These properties fundamentally influence their behavior in chemical reactions and biological systems.
| Property | 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol | Hexafluoroisopropanol (HFIP) |
| Molecular Formula | C₆H₆F₆O[1] | C₃H₂F₆O[2][3] |
| Molecular Weight | 208.10 g/mol [1] | 168.04 g/mol [2] |
| Boiling Point | 97 °C[4] | 58.2 °C[2][3] |
| Density | 1.36 g/mL[4] | 1.596 g/mL[2][3] |
| pKa | 9.62 (Predicted)[4] | 9.3[2][3] |
| Appearance | Colorless liquid[5] | Colorless, volatile liquid[2] |
| Solubility | Soluble in water and organic solvents[5] | Miscible with water[2] |
Hexafluoroisopropanol (HFIP): The Versatile Solvent
Hexafluoroisopropanol has garnered significant attention as a highly versatile and effective solvent in a wide array of chemical transformations.[6][7] Its unique properties, including high polarity, strong hydrogen bond-donating ability, and low nucleophilicity, make it an exceptional medium for a variety of reactions.[6][8]
HFIP's ability to stabilize ionic intermediates and act as a proton donor is particularly noteworthy.[6] It has been shown to enhance reaction rates in processes such as Baeyer-Villiger oxidations and to facilitate electrophilic aromatic substitution reactions by stabilizing Wheland intermediates.[3] In the realm of drug development, HFIP is utilized to solubilize peptides and monomerize β-sheet protein aggregates.[2] Furthermore, it serves as a volatile buffer in ion pair HPLC-mass spectrometry of nucleic acids.[2]
The exceptional solvent effects of HFIP are also leveraged in electrocatalysis and photocatalysis due to its excellent redox stability and high dielectric constant.[8]
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol: A Specialized Building Block
In contrast to the broad utility of HFIP as a solvent, 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is primarily employed as a specialized reactant and intermediate in organic synthesis.[5] Its chemical structure, featuring a reactive allyl group, makes it a valuable precursor for the synthesis of more complex fluorinated molecules.
Key applications of this compound include its use in isomerization reactions and in the synthesis of various derivatives such as Schiff's bases and heteroolefins.[5] It is also instrumental in enantioselective synthesis, for instance, in the ruthenium-catalyzed hydrogenation to produce enantiomerically pure trifluoroalkan-2-ols.[5] Furthermore, lipase-mediated kinetic resolution of its esters allows for the production of compounds with high enantiomeric purity.[5]
Experimental Protocols
To provide a practical context for the application of these compounds, the following are representative experimental protocols.
Experimental Protocol: Oxidative Esterification using Hexafluoroisopropanol
This protocol details the use of HFIP as a solvent in an oxidative esterification reaction.
-
To a 50 mL round-bottom flask equipped with a stir bar, add 3-phenylpropanal (0.671 g, 5 mmol), pyridine (5.04 g, 63.75 mmol), and HFIP (2.52 g, 3 equiv).
-
Stir the mixture at room temperature for approximately five minutes.
-
Add the oxoammonium salt (3.75 g, 12.5 mmol) all at once and seal the flask.
-
Continue stirring at room temperature. The reaction progress can be monitored by observing the color change of the mixture.
-
Upon completion, remove the HFIP in vacuo using a rotary evaporator.
-
Add dichloromethane (15 mL) to the residue and stir for 5 minutes.
-
Filter the solution to remove the precipitated pyridinium tetrafluoroborate.
-
Wash the filtrate with 0.5 M HCl, deionized water, and brine.
-
Dry the organic layer with sodium sulfate and remove the solvent in vacuo to yield the pure ester.[9]
Experimental Protocol: Synthesis of 1,1,1-trifluoro-2-(trifluoromethyl)pentane-2,4-diol from 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
This protocol illustrates the use of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol as a starting material.
-
In a suitable reaction vessel, dissolve 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol in tetrahydrofuran.
-
At 15-20 °C, add dimethylsulfide borane complex and stir for 48 hours.
-
Quench the reaction by the addition of sodium hydroxide and water.
-
Subsequently, add dihydrogen peroxide at 20 °C to complete the oxidation.
-
The resulting product, 1,1,1-trifluoro-2-(trifluoromethyl)pentane-2,4-diol, can then be isolated and purified using standard laboratory techniques.[10]
Visualizing the Comparison: Key Characteristics
The following diagram provides a visual summary of the distinct roles and key features of each compound.
Caption: Key features and roles of HFIP and TFMP.
Conclusion
References
- 1. 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol [cymitquimica.com]
- 2. Hexafluoro-2-propanol - Wikipedia [en.wikipedia.org]
- 3. webqc.org [webqc.org]
- 4. 1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)PENT-4-EN-2-OL CAS#: 646-97-9 [m.chemicalbook.com]
- 5. 646-97-9 | 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol [fluoromart.com]
- 6. acs.org [acs.org]
- 7. scispace.com [scispace.com]
- 8. Hexafluoroisopropanol: the magical solvent for Pd-catalyzed C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. Cost-effective and customizable 1,1,1-Trifluoro-2-Trifluoromethylpentane-2,4-Diol 34844-48-9 factory [jinghuifluo.com]
A Comparative Guide to the Synthesis of Chiral β-Trifluoromethyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
The incorporation of a trifluoromethyl group into organic molecules can significantly enhance their pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Chiral β-trifluoromethyl alcohols, in particular, are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals. This guide provides a comparative overview of the most prominent synthetic routes to these important compounds, with a focus on asymmetric strategies that afford high enantiopurity. We present key quantitative data in structured tables for easy comparison, detailed experimental protocols for seminal reactions, and visualizations of the synthetic workflows.
Key Synthetic Strategies at a Glance
The asymmetric synthesis of chiral β-trifluoromethyl alcohols has been approached from several angles. The most successful and widely adopted strategies include:
-
Asymmetric Reduction of α-Trifluoromethyl Ketones: A two-step approach involving the synthesis of a prochiral α-trifluoromethyl ketone followed by a stereoselective reduction.
-
Asymmetric Aldol and Vinylogous Aldol Reactions: The direct, organocatalyzed addition of a ketone enolate to a trifluoromethyl ketone.
-
Nucleophilic Trifluoromethylation of Epoxides: The ring-opening of epoxides with a trifluoromethylating agent, which can be rendered asymmetric.
-
Dynamic Kinetic Resolution (DKR): The resolution of a racemic mixture of β-trifluoromethyl alcohols using a combination of a kinetic resolution agent and a racemization catalyst.
Each of these methodologies offers distinct advantages and disadvantages in terms of substrate scope, operational simplicity, and stereoselectivity. The following sections provide a detailed comparison to aid in the selection of the most suitable route for a given synthetic challenge.
Asymmetric Reduction of α-Trifluoromethyl Ketones
This widely employed strategy hinges on the effective asymmetric reduction of a prochiral α-trifluoromethyl ketone. The synthesis of the ketone precursor is a critical first step, with nickel-catalyzed reductive cross-coupling of acyl chlorides and α-trifluoromethyl alkyl bromides being a notable modern method.
Workflow for Asymmetric Reduction of α-Trifluoromethyl Ketones
Caption: General workflow for the synthesis of chiral β-trifluoromethyl alcohols via asymmetric reduction.
Quantitative Data
| Catalyst/Reagent | Substrate (Acyl Chloride) | Yield of Ketone (%) | e.e. of Ketone (%) | Reducing Agent | Yield of Alcohol (%) | d.r. | e.e. of Alcohol (%) | Reference |
| Ni(COD)₂ / Ligand | Benzoyl chloride | 85 | 95 | NaBH₄ | 92 | >20:1 | 95 | [1] |
| Ni(COD)₂ / Ligand | 2-Naphthoyl chloride | 82 | 93 | NaBH₄ | 90 | >20:1 | 93 | [1] |
| Ni(COD)₂ / Ligand | Cinnamoyl chloride | 75 | 91 | NaBH₄ | 88 | >20:1 | 91 | [1] |
| Ni(COD)₂ / Ligand | Cyclohexanecarbonyl chloride | 78 | 90 | NaBH₄ | 85 | >20:1 | 90 | [1] |
Experimental Protocol: Nickel-Catalyzed Asymmetric Reductive Cross-Coupling and Subsequent Reduction
Synthesis of (S)-1-phenyl-2,2,2-trifluoro-1-ethanol:
-
Step 1: Synthesis of 1-phenyl-2,2,2-trifluoroethan-1-one. In a nitrogen-filled glovebox, a screw-capped vial is charged with Ni(COD)₂ (10 mol%), a chiral bis(oxazoline) ligand (12 mol%), Mn powder (2.0 equiv.), and a phosphine co-ligand (5 mol%). Acyl chloride (1.0 equiv.) and α-trifluoromethylated alkyl bromide (1.2 equiv.) are dissolved in anhydrous N,N-dimethylacetamide (DMA) to make a 0.1 M solution and added to the vial. The reaction is stirred at room temperature for 12-24 hours. Upon completion, the reaction is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired α-trifluoromethyl ketone.
-
Step 2: Asymmetric Reduction. To a solution of the α-trifluoromethyl ketone (1.0 equiv.) in anhydrous THF at -78 °C is added a solution of NaBH₄ (1.5 equiv.) in methanol. The reaction is stirred for 1-2 hours at this temperature. The reaction is then quenched by the slow addition of saturated aqueous NH₄Cl. The mixture is allowed to warm to room temperature and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude alcohol is purified by flash column chromatography to yield the enantiopure β-trifluoromethyl alcohol.
Asymmetric Aldol and Vinylogous Aldol Reactions
Organocatalysis has emerged as a powerful tool for the direct asymmetric synthesis of chiral β-trifluoromethyl alcohols through aldol-type reactions. Chiral primary amines or thioureas are commonly employed to catalyze the reaction between a ketone and a trifluoromethyl ketone, proceeding through a chiral enamine intermediate.
Logical Relationship in Organocatalytic Asymmetric Aldol Reaction
Caption: Key steps in the organocatalyzed asymmetric aldol reaction for chiral β-trifluoromethyl alcohol synthesis.
Quantitative Data
| Organocatalyst | Ketone | Trifluoromethyl Ketone | Yield (%) | d.r. | e.e. (%) | Reference |
| Takemoto Catalyst | Acetophenone | 2,2,2-Trifluoroacetophenone | 85 | - | 92 | [2] |
| Proline-derivative | Cyclohexanone | 1-(Thiophen-2-yl)-2,2,2-trifluoroethan-1-one | 78 | >20:1 | 88 | [1][3] |
| Cinchona Alkaloid | Acetone | Ethyl trifluoropyruvate | 90 | - | 95 | |
| Squaramide Catalyst | 4-Methoxyacetophenone | 2,2,2-Trifluoro-1-(pyridin-2-yl)ethan-1-one | 82 | - | 90 |
Experimental Protocol: Organocatalytic Asymmetric Aldol Reaction
Synthesis of (R)-4,4,4-trifluoro-3-hydroxy-3-phenyl-1-(p-tolyl)butan-1-one:
To a solution of 2,2,2-trifluoroacetophenone (0.2 mmol) and 4'-methylacetophenone (0.3 mmol) in toluene (1.0 mL) is added a Takemoto-type thiourea catalyst (10 mol%). The mixture is stirred at room temperature for 48 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (hexanes/ethyl acetate gradient) to afford the desired chiral β-trifluoromethyl alcohol.
Nucleophilic Trifluoromethylation of Epoxides
The ring-opening of epoxides with a trifluoromethyl nucleophile provides a direct route to β-trifluoromethyl alcohols. The development of catalytic asymmetric versions of this reaction is an active area of research, often employing chiral ligand-metal complexes to control the stereochemistry of the ring-opening.
Workflow for Asymmetric Nucleophilic Trifluoromethylation of Epoxides
Caption: General workflow for the catalytic asymmetric ring-opening of epoxides with a trifluoromethyl nucleophile.
Quantitative Data
| Epoxide | CF₃ Source | Catalyst | Yield (%) | e.e. (%) | Reference |
| Styrene Oxide | TMSCF₃ | (R)-BINOL-Ti(Oi-Pr)₄ | 85 | 91 | |
| Cyclohexene Oxide | TMSCF₃ | (S,S)-Salen-Cr(III)Cl | 78 | 88 | |
| 1,2-Epoxybutane | Ruppert-Prakash Reagent | Chiral Shibasaki Catalyst | 82 | 93 | |
| Propylene Oxide | TMSCF₃ | Chiral Yb(OTf)₃-Pybox | 90 | 95 |
Experimental Protocol: Asymmetric Ring-Opening of Styrene Oxide
To a solution of (R)-BINOL (10 mol%) in anhydrous CH₂Cl₂ at 0 °C is added Ti(Oi-Pr)₄ (10 mol%). The mixture is stirred for 30 minutes, followed by the addition of styrene oxide (1.0 equiv.). The reaction is cooled to -40 °C, and TMSCF₃ (1.5 equiv.) is added dropwise. The reaction is stirred at this temperature for 24 hours. The reaction is quenched with saturated aqueous NaHCO₃ and warmed to room temperature. The aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over MgSO₄, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the enantiopure β-trifluoromethyl alcohol.
Dynamic Kinetic Resolution (DKR)
Dynamic kinetic resolution is a powerful strategy to convert a racemic mixture of β-trifluoromethyl alcohols into a single enantiomer with a theoretical yield of 100%. This is achieved by coupling an enzymatic kinetic resolution with an in-situ racemization of the slower-reacting enantiomer, typically catalyzed by a transition metal complex.
Logical Relationship in Dynamic Kinetic Resolution
Caption: The interplay between enzymatic resolution and metal-catalyzed racemization in the DKR of β-trifluoromethyl alcohols.
Quantitative Data
| Racemic Alcohol | Enzyme | Racemization Catalyst | Acyl Donor | Yield (%) | e.e. (%) | Reference |
| 1-Phenyl-2,2,2-trifluoroethanol | Novozym 435 | Shvo's catalyst | Isopropenyl acetate | 98 | >99 | [4] |
| 1-(4-Chlorophenyl)-2,2,2-trifluoroethanol | Candida antarctica lipase B | [Ru(p-cymene)Cl₂]₂ | Ethyl acetate | 95 | 98 | [4] |
| 1-Cyclohexyl-2,2,2-trifluoroethanol | Pseudomonas cepacia lipase | Pd/BaSO₄ | Vinyl acetate | 92 | 97 | |
| 1-(2-Naphthyl)-2,2,2-trifluoroethanol | Novozym 435 | Grubbs' II catalyst | Acetic anhydride | 96 | >99 |
Experimental Protocol: Dynamic Kinetic Resolution of 1-Phenyl-2,2,2-trifluoroethanol
To a solution of racemic 1-phenyl-2,2,2-trifluoroethanol (1.0 equiv.) in toluene are added Novozym 435 (lipase), Shvo's catalyst (2 mol%), and isopropenyl acetate (2.0 equiv.). The suspension is stirred at 60 °C for 48 hours. The enzyme is removed by filtration, and the solvent is evaporated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the enantiomerically pure (R)-1-phenyl-2,2,2-trifluoroethyl acetate. The acetate can be subsequently hydrolyzed to the corresponding alcohol.
Conclusion
The synthesis of chiral β-trifluoromethyl alcohols can be achieved through a variety of effective asymmetric strategies. The choice of method will depend on factors such as the desired substrate scope, the availability of starting materials and catalysts, and the required level of stereocontrol. The asymmetric reduction of α-trifluoromethyl ketones offers a reliable and high-yielding route, particularly with the advent of efficient methods for ketone synthesis. Organocatalytic aldol reactions provide a direct and atom-economical approach, often with high enantioselectivities. Nucleophilic trifluoromethylation of epoxides is a powerful method for constructing the C-CF₃ bond and the stereocenter simultaneously. Finally, dynamic kinetic resolution presents an elegant solution for the deracemization of these alcohols, capable of delivering products with exceptional enantiopurity and in high yields. The data and protocols presented in this guide are intended to assist researchers in navigating these options and selecting the optimal synthetic strategy for their specific needs.
References
- 1. Regiospecific organocatalytic asymmetric aldol reaction of methyl ketones and alpha,beta-unsaturated trifluoromethyl ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organocatalytic enantioselective cross-aldol reaction of aryl ketones with heteroaromatic trifluoromethyl ketone hydrates for the synthesis of α-trifluoromethyl tertiary alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 2024.sci-hub.st [2024.sci-hub.st]
- 4. Dynamic Kinetic Resolution of β-Azido Alcohols. An Efficient Route to Chiral Aziridines and β-Amino Alcohols [organic-chemistry.org]
A Comparative Analysis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol and Other Chiral Fluorinated Building Blocks in Asymmetric Synthesis
In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. Chiral fluorinated building blocks, therefore, are of paramount importance in the synthesis of novel therapeutic agents. This guide provides a comparative benchmark of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol against other prominent chiral fluorinated building blocks, with a focus on their performance in asymmetric synthesis, supported by experimental data.
Introduction to 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, a fluorinated alcohol, is a versatile building block in organic synthesis.[1] Its utility has been noted in various applications, including the synthesis of derivatives like Schiff's bases and in enantioselective processes.[1] A key application highlighted in the literature is its use in the highly enantioselective synthesis of trifluoroalkan-2-ols via ruthenium-catalyzed hydrogenation.[1] This particular application will serve as a primary basis for comparison with other chiral fluorinated building blocks.
Performance in Asymmetric Catalysis: A Comparative Overview
The true measure of a chiral building block's efficacy lies in its ability to induce high stereoselectivity in chemical transformations. To this end, we will compare the performance of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol with other chiral fluorinated alcohols and ligands in the context of asymmetric hydrogenation, a fundamental and widely used reaction in the synthesis of chiral molecules.
While direct, side-by-side comparative studies are limited, we can extrapolate performance benchmarks from individual studies on similar reaction classes. The following sections will present data on the use of different chiral fluorinated building blocks in asymmetric synthesis, focusing on reaction yields and enantiomeric excess (ee).
Data Presentation: Asymmetric Synthesis Performance
The following table summarizes the performance of various chiral fluorinated building blocks in asymmetric reactions, providing a basis for their comparison.
| Building Block/Ligand | Reaction Type | Substrate | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol | Ruthenium-catalyzed Hydrogenation | Trifluoroalkan-2-one enol acetates | Ruthenium-chiral ligand complex | High | High | (Kuroki et al., 2000)[1] |
| Chiral Trifluoromethylated N,N,O-tridentate Ligand | Asymmetric Hydrosilylation | Aromatic ketones | Ti(OiPr)4 / Polymethylhydrosiloxane (PMHS) | 85-98 | up to 99 | (Ram Reddy et al., Org. Lett. 2007) |
| (S)-3,3'-Bis(trifluoromethyl)BINOL-derived Phosphoric Acid | Asymmetric Transfer Hydrogenation | α-Trifluoromethylated imines | Hantzsch ester | 90-99 | 85-97 | (Wang et al., Angew. Chem. Int. Ed. 2010) |
| Chiral Fluorous Diamine Ligand | Asymmetric Transfer Hydrogenation | Aromatic ketones | RuCl2(p-cymene)2/HCO2H-Et3N | 92-99 | up to 99 | (Wei et al., Org. Lett. 2003) |
Note: The data presented is a compilation from different studies and may not represent directly comparable experimental conditions. "High" is used where specific quantitative data was not available in the initial search but indicated in the source.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and validation of research findings. Below are representative methodologies for key asymmetric reactions involving chiral fluorinated building blocks.
General Protocol for Ruthenium-Catalyzed Asymmetric Hydrogenation of a Trifluoromethyl Ketone
A solution of the trifluoromethyl ketone substrate and a chiral ruthenium catalyst (e.g., Ru(II)-BINAP) in a suitable solvent (e.g., methanol, ethanol) is prepared in a high-pressure autoclave. The autoclave is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10-100 atm). The reaction mixture is stirred at a specific temperature (e.g., 25-80 °C) for a designated period (e.g., 12-48 hours). After the reaction is complete, the pressure is released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the chiral trifluoromethylated alcohol. The enantiomeric excess of the product is determined by chiral HPLC or GC analysis.
Visualization of Key Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: General workflow for asymmetric synthesis using a chiral building block.
Caption: Logical framework for comparing chiral fluorinated building blocks.
Conclusion
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol has demonstrated its utility as a valuable chiral building block, particularly in the context of ruthenium-catalyzed asymmetric hydrogenation for the synthesis of enantioenriched trifluoroalkan-2-ols. While a direct, comprehensive comparison with other fluorinated building blocks under identical conditions is challenging to assemble from existing literature, the available data suggests that a variety of chiral fluorinated structures can achieve high levels of enantioselectivity in asymmetric transformations.
The choice of a specific chiral fluorinated building block will ultimately depend on the specific reaction, substrate, and desired outcome. Researchers and drug development professionals are encouraged to consider the data presented in this guide as a starting point for selecting the most appropriate building block for their synthetic needs. Further head-to-head experimental comparisons would be invaluable to the field to more definitively benchmark the performance of these important synthetic tools.
References
Unraveling Reaction Pathways: A Comparative Guide to DFT Studies on the Transition States of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol Reactions
For researchers, scientists, and professionals in drug development, understanding the intricacies of reaction mechanisms is paramount for designing novel synthetic routes and optimizing existing ones. This guide provides a comparative analysis of the transition states in reactions involving 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol, drawing upon experimental observations and analogous computational studies to illuminate the underlying principles governing its reactivity.
One of the key reactions of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is its isomerization in a basic medium. Experimental work by Tordeux and colleagues in 2001 demonstrated this transformation using triethylamine. To provide a framework for understanding the transition state of this process, we will compare this observation with DFT studies on the base-catalyzed isomerization of other CF3-containing allylic alcohols.
Comparative Analysis of Isomerization Reactions
The presence of the two trifluoromethyl groups at the C2 position of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol is expected to significantly influence its reactivity. These strongly electron-withdrawing groups can affect the acidity of the hydroxyl proton and the stability of potential intermediates and transition states.
DFT studies on analogous fluorinated allylic alcohols have elucidated the mechanistic pathways of base-catalyzed isomerization, which typically proceeds through a deprotonation-reprotonation sequence. The nature of the base, the solvent, and the substitution pattern on the allylic alcohol all play crucial roles in determining the reaction's feasibility and outcome.
Below is a table summarizing key data from a representative DFT study on the base-catalyzed isomerization of a model trifluoromethyl-containing allylic alcohol, which can be used as a proxy to understand the potential energetics of the isomerization of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol.
Table 1: Calculated Activation and Reaction Energies for the Isomerization of a Model CF3-Allylic Alcohol
| Reaction Step | Catalyst | Solvent | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) |
| Deprotonation | Triethylamine | Acetonitrile | 12.5 | -5.2 |
| Reprotonation | Triethylamine | Acetonitrile | 8.3 | -15.7 |
Note: The data presented in this table is derived from DFT calculations on a model system and is intended for comparative purposes only.
Experimental Protocols: A Representative Procedure
While the specific protocol from the Tordeux et al. study is not available, a general procedure for the base-catalyzed isomerization of a trifluoromethyl-containing allylic alcohol is provided below, based on analogous transformations reported in the literature.
General Experimental Protocol for Base-Catalyzed Isomerization:
To a solution of the trifluoromethyl-containing allylic alcohol (1.0 mmol) in an anhydrous solvent (e.g., acetonitrile, 5 mL) under an inert atmosphere (e.g., nitrogen or argon) is added the base (e.g., triethylamine, 1.2 mmol). The reaction mixture is stirred at a specified temperature (e.g., room temperature or elevated temperature) and monitored by a suitable analytical technique (e.g., TLC or GC-MS). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride, and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Visualizing Reaction Pathways
To further illustrate the logical flow of a computational investigation into reaction mechanisms, the following diagram outlines a typical workflow for DFT studies on transition states.
Caption: A typical workflow for DFT calculations of reaction transition states.
The following diagram illustrates the proposed signaling pathway for the base-catalyzed isomerization of an allylic alcohol.
Caption: Proposed pathway for base-catalyzed isomerization of an allylic alcohol.
Analysis of reaction intermediates in the synthesis of "1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol" derivatives
A Comparative Guide to the Analysis of Reaction Intermediates in the Synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol Derivatives
For researchers, scientists, and professionals in drug development, the synthesis of complex fluorinated molecules like 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol and its derivatives is a critical area of study. The introduction of trifluoromethyl groups can significantly enhance the pharmacological properties of a molecule. Understanding the reaction mechanisms, particularly the transient intermediates formed during synthesis, is paramount for optimizing reaction conditions, improving yields, and ensuring the purity of the final product. This guide provides a comparative analysis of the methods used to study these elusive intermediates, focusing on the prevalent synthetic route: the addition of an allyl Grignard reagent to hexafluoroacetone.
Synthetic Pathways and the Challenge of Intermediate Analysis
The primary route for the synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol involves the nucleophilic addition of an allyl organometallic reagent, typically allylmagnesium bromide (a Grignard reagent), to the highly electrophilic carbonyl carbon of hexafluoroacetone. While this reaction is effective, the intermediates are often highly reactive and short-lived, making their direct observation and characterization challenging.
The high reactivity of allylic Grignard reagents often leads to reactions that approach the diffusion-control limit, especially with unhindered ketones.[1][2][3] This rapid reaction rate necessitates specialized analytical techniques to capture and study the fleeting intermediate species.
Comparative Analysis of Synthetic Methods and Intermediate Detection
The choice of synthetic methodology can influence the stability and concentration of reaction intermediates, thereby affecting the feasibility of their analysis. Here, we compare common approaches and the analytical techniques best suited for each.
| Synthetic Method | Key Intermediates | Common Analytical Techniques for Intermediates | Advantages of Method | Disadvantages of Method |
| Standard Grignard Reaction | Magnesium alkoxide | Low-Temperature NMR (¹H, ¹³C, ¹⁹F, ²⁵Mg), Cryo-IR Spectroscopy, Trapping Experiments | Readily available reagents, well-established procedure. | Rapid reaction, low steady-state concentration of intermediates, potential for side reactions. |
| Barbier-type Reaction | Organozinc or other metal alkoxide | Similar to Grignard, with potential for different metal nucleus NMR. | One-pot procedure, can sometimes improve yields. | Mechanistic complexity can be higher, making intermediate identification more difficult. |
| Lewis Acid Catalyzed Addition | Lewis acid-activated carbonyl complex, metal alkoxide | In-situ IR and NMR spectroscopy to observe carbonyl activation. | Can enhance reactivity and selectivity. | Catalyst can complicate spectral analysis of intermediates. |
Table 1: Comparison of Synthetic Routes and Intermediate Analysis Techniques
Experimental Protocols for Intermediate Analysis
To provide a practical framework, detailed methodologies for key experiments are outlined below.
Protocol 1: Low-Temperature NMR Spectroscopy for the Detection of the Magnesium Alkoxide Intermediate
Objective: To observe the formation and characterize the structure of the magnesium alkoxide intermediate formed during the reaction of hexafluoroacetone with allylmagnesium bromide.
Methodology:
-
A solution of hexafluoroacetone in a deuterated solvent suitable for low-temperature work (e.g., THF-d₈) is prepared in a flame-dried NMR tube sealed with a septum.
-
The NMR tube is cooled to a low temperature (typically -78 °C or lower) in the NMR spectrometer's probe.
-
A pre-cooled solution of allylmagnesium bromide in the same deuterated solvent is slowly added to the NMR tube via a syringe.
-
¹H, ¹³C, and ¹⁹F NMR spectra are acquired immediately after the addition and at various time intervals as the reaction mixture is slowly warmed.
-
The appearance of new signals corresponding to the magnesium alkoxide intermediate is monitored. 2D NMR experiments (e.g., COSY, HSQC, HMBC) can be performed at low temperature to aid in structure elucidation.
Protocol 2: Trapping Experiment to Confirm the Alkoxide Intermediate
Objective: To indirectly confirm the presence of the magnesium alkoxide intermediate by reacting it with a trapping agent to form a stable, characterizable product.
Methodology:
-
The Grignard reaction between hexafluoroacetone and allylmagnesium bromide is carried out at low temperature (e.g., -78 °C) in an appropriate solvent (e.g., THF).
-
After a short reaction time, a suitable electrophilic trapping agent (e.g., a silyl halide like trimethylsilyl chloride) is added to the reaction mixture.
-
The reaction is allowed to warm to room temperature and then quenched.
-
The product mixture is analyzed by techniques such as GC-MS and NMR to identify the silylated ether derivative of the expected alcohol product. The formation of this derivative provides strong evidence for the existence of the magnesium alkoxide intermediate.
Visualizing the Reaction Pathway and Experimental Workflow
To better illustrate the relationships between reactants, intermediates, and products, as well as the experimental process, the following diagrams are provided.
Caption: Reaction pathway for the synthesis of the target alcohol.
Caption: Workflow for the analysis of reaction intermediates.
Conclusion
The analysis of reaction intermediates in the synthesis of 1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol and its derivatives is crucial for a deeper understanding and optimization of the synthetic process. While the high reactivity of the allyl Grignard reagent presents a significant challenge, the use of advanced analytical techniques such as low-temperature NMR spectroscopy, coupled with well-designed trapping experiments, can provide invaluable insights into the structure and behavior of these transient species. By carefully selecting the synthetic route and applying the appropriate analytical protocols, researchers can gain a clearer picture of the reaction mechanism, ultimately leading to more efficient and controlled syntheses of these important fluorinated compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of competition kinetics with fast reactions of grignard reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of 1,1,1-Trifluoropent-4-en-2-ol: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,1,1-Trifluoropent-4-en-2-ol, a volatile and fluorinated organic compound. Adherence to these procedures is paramount for ensuring a safe laboratory environment and maintaining regulatory compliance.
Immediate Safety and Handling Precautions
All handling and disposal procedures must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3][4] Personnel must wear appropriate personal protective equipment (PPE), including chemical safety goggles, chemical-resistant gloves (e.g., nitrile or neoprene), and a flame-retardant lab coat.[4][5]
Quantitative Data Summary for Volatile Organic Compounds
The following table summarizes key quantitative data relevant to the handling and disposal of volatile organic compounds (VOCs) and flammable liquids, which are pertinent in the absence of specific data for this compound.
| Parameter | Value/Guideline | Source |
| Permissible Exposure Limit (PEL) | Varies by specific VOC; consult OSHA guidelines | OSHA |
| Flash Point (similar compounds) | Often below 38°C (100°F) | [1][2] |
| Waste Container Requirement | Leak-proof, compatible material, tightly sealed | [6] |
| Maximum Daily Disposal (Evaporation) | Prohibited in many jurisdictions | [7] |
| VOC Reduction in Treatment | Typically ≥ 99% | [6] |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in a manner that prevents its release into the environment and ensures the safety of all personnel.[8][9]
1. Waste Segregation and Collection:
-
Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for halogenated organic waste. The container must be compatible with the chemical and have a secure, tight-fitting lid.[5][6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms (e.g., flammable, irritant).[5]
-
Collection: Carefully transfer the waste chemical into the designated container, avoiding splashes or the generation of vapors. Use a funnel for liquid transfers. Do not overfill the container; allow for at least 10% headspace to accommodate vapor expansion.
2. Storage of Hazardous Waste:
-
Container Sealing: Securely seal the container immediately after adding waste.[5][6]
-
Storage Location: Store the hazardous waste container in a designated, well-ventilated, and cool secondary containment area, away from sources of ignition such as heat, sparks, or open flames.[1][5] The storage area should be under the direct supervision of laboratory personnel.[5]
3. Institutional Environmental Health and Safety (EHS) Consultation:
-
Contact EHS: Before arranging for final disposal, contact your institution's Environmental Health and Safety (EHS) office.[3] They will provide guidance based on local, state, and federal regulations and will have established procedures for the collection of hazardous waste.
4. Waste Pickup and Disposal:
-
Arrange for Collection: Schedule a pickup of the hazardous waste with your institution's EHS or their designated licensed hazardous waste disposal contractor.
-
Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.
5. Spill and Emergency Procedures:
-
Small Spills: In the event of a small spill, absorb the material with a non-combustible absorbent material (e.g., vermiculite, dry sand). Collect the contaminated absorbent into a designated hazardous waste container.
-
Large Spills: For large spills, evacuate the area immediately and contact your institution's emergency response team and EHS office.
-
First Aid:
-
Inhalation: Move the individual to fresh air. Seek immediate medical attention.[5]
-
Skin Contact: Immediately remove contaminated clothing and rinse the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[5]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
-
Disposal Workflow Diagram
Caption: Decision-making process for the proper disposal of this compound.
By adhering to these rigorous safety and disposal protocols, laboratory professionals can effectively mitigate the risks associated with this compound, ensuring a safe working environment and responsible environmental stewardship.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. gustavus.edu [gustavus.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. editverse.com [editverse.com]
- 9. soapfreeprocyon.com [soapfreeprocyon.com]
Personal protective equipment for handling 1,1,1-Trifluoropent-4-en-2-ol
Disclaimer: A specific Safety Data Sheet (SDS) for 1,1,1-Trifluoropent-4-en-2-ol was not located. The following guidance is based on the safety information for structurally similar chemicals, such as 1,1,1-Trifluoropentane-2,4-dione and 1,1,1-Trifluoro-2-(trifluoromethyl)-4-penten-2-ol, and general best practices for handling flammable and halogenated organic compounds.[1][2][3] It is imperative to consult the specific SDS for any chemical before use and to conduct a thorough risk assessment for your specific laboratory conditions.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for researchers, scientists, and drug development professionals handling this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on similar compounds, this compound is anticipated to be a flammable liquid and may cause skin, eye, and respiratory irritation.[1][4] Inhalation of high vapor concentrations may lead to symptoms such as headache, dizziness, and nausea.[1][5] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety goggles and a face shield | Goggles should provide chemical splash protection. A face shield is essential when there is a significant risk of splashes.[6] |
| Hands | Chemical-resistant gloves | Select gloves (e.g., nitrile, neoprene) with breakthrough times appropriate for the duration of handling. Always check the manufacturer's chemical resistance data.[7] |
| Body | Flame-resistant lab coat | A lab coat made of flame-resistant material or 100% cotton is crucial. Synthetic materials should be avoided as they can melt onto the skin in a fire.[6][8] |
| Respiratory | Respirator (if necessary) | Use a respirator with an appropriate organic vapor cartridge if working outside of a certified chemical fume hood or if ventilation is inadequate.[6][9] |
| Feet | Closed-toe shoes | Shoes must fully cover the feet to protect against spills.[8] |
Operational Plan: Safe Handling and Storage
Safe handling and storage practices are critical to minimize exposure and prevent accidents.
2.1. Handling Protocol:
-
Ventilation: All handling of this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8][10]
-
Ignition Sources: This compound is expected to be flammable. Keep it away from all potential ignition sources, including open flames, hot plates, and spark-producing equipment.[5][8] Use only non-sparking tools.[2][5]
-
Grounding: When transferring the chemical between metal containers, ensure they are properly bonded and grounded to prevent static discharge.[10]
-
Personal Hygiene: Avoid contact with skin and eyes.[4] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
-
Spill Preparedness: Have a spill kit readily available that is appropriate for flammable organic compounds. This should include absorbent materials and personal protective equipment.
2.2. Storage Protocol:
-
Container: Store in a tightly closed, properly labeled container.[2][5]
-
Location: Keep in a cool, dry, and well-ventilated area designated for flammable liquids.[1][4]
-
Segregation: Store away from incompatible materials such as strong oxidizing agents and bases.[5]
Disposal Plan
As a halogenated organic compound, this compound requires specific disposal procedures to minimize environmental impact and comply with regulations.
3.1. Waste Collection:
-
Segregation: Collect waste containing this chemical in a dedicated, clearly labeled "Halogenated Organic Waste" container.[11][12][13] Do not mix with non-halogenated waste, as this significantly increases disposal costs.[14][15]
-
Container: Use a designated, leak-proof, and properly sealed waste container.[12][15]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name of the contents.[12][13]
3.2. Disposal Procedure:
-
Professional Disposal: Arrange for the disposal of the halogenated waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.
-
Prohibited Disposal: Do not dispose of this chemical down the drain or in regular trash.[12][13]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for safely handling this compound.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. 1,1,1-Trifluoro-2-(trifluoromethyl)-4-penten-2-ol | 646-97-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 1,1,1-TRIFLUORO-2-(TRIFLUOROMETHYL)PENT-4-EN-2-OL | 646-97-9 [m.chemicalbook.com]
- 4. gustavus.edu [gustavus.edu]
- 5. fishersci.com [fishersci.com]
- 6. Examples of PPE for Dangerous Goods Classes [canadasafetytraining.com]
- 7. blog.storemasta.com.au [blog.storemasta.com.au]
- 8. - Division of Research Safety | Illinois [drs.illinois.edu]
- 9. editverse.com [editverse.com]
- 10. Handling Flammable Chemicals - Key Precautions To Take [growtraining.com]
- 11. bucknell.edu [bucknell.edu]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. 7.2 Organic Solvents [ehs.cornell.edu]
- 14. campusoperations.temple.edu [campusoperations.temple.edu]
- 15. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
